molecular formula C13H19N3 B6456575 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2548995-79-3

2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine

Numéro de catalogue: B6456575
Numéro CAS: 2548995-79-3
Poids moléculaire: 217.31 g/mol
Clé InChI: IWLPABSAXVOHCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine is a chemical research reagent. While specific studies on this exact compound are not publicly available, its structure is based on a pyrimidine scaffold, which is a privileged structure in medicinal chemistry and drug discovery. Pyrimidine derivatives are extensively investigated as potent inhibitors of various protein kinases, which are key regulators in cellular signaling pathways . For instance, structurally related 2,4,5-trisubstituted pyrimidines have been identified as dual inhibitors of essential plasmodial kinases, PfGSK3 and PfPK6, demonstrating nanomolar enzymatic potency and antiplasmodial activity against blood-stage Plasmodium falciparum parasites, which cause malaria . This highlights the potential of such compounds in the development of novel antimalarial therapies, especially in the face of rising resistance to existing treatments . Furthermore, pyrimidine-4-carboxamide analogs have been optimized as potent and selective inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive lipid mediators, showcasing the utility of the pyrimidine core in neuropharmacology and lipid signaling research . The specific substitution pattern on this reagent—featuring a cyclopropyl group, methyl substituents, and a pyrrolidine moiety—is designed to confer specific steric and electronic properties, making it a valuable building block for probing structure-activity relationships (SAR), conducting target validation, and hit-to-lead optimization campaigns in early-stage drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

2-cyclopropyl-4,5-dimethyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-9-10(2)14-12(11-5-6-11)15-13(9)16-7-3-4-8-16/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLPABSAXVOHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCCC2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacological Profiling of 2-Cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine (CDPP) | CAS: 2548995-79-3

Executive Summary

The pyrimidine scaffold is a privileged structure in modern pharmacology, frequently serving as the core pharmacophore for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The rational design of highly substituted pyrimidines has successfully yielded potent inhibitors capable of inducing specific conformational shifts in target proteins, such as the DFG-out state in Aurora kinases[1].

This whitepaper provides an in-depth technical framework for de-orphaning and characterizing the binding affinity and target specificity of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine (CDPP) . By combining structural rationale with rigorous, self-validating biophysical protocols—specifically Surface Plasmon Resonance (SPR) and high-throughput kinome profiling—this guide establishes a blueprint for evaluating the polypharmacological potential of highly substituted pyrimidine derivatives.

Structural Rationale & Pharmacophore Analysis

The unique substitution pattern of CDPP dictates its interaction profile within protein binding pockets. Understanding the causality behind these structural features is critical before initiating biophysical assays:

  • Pyrimidine Core: Acts as a fundamental hydrogen bond acceptor. In kinase targets, the nitrogen atoms of the pyrimidine ring frequently interact with the backbone amides of the hinge region.

  • 2-Cyclopropyl Moiety: This group provides a rigid, lipophilic projection. In kinase profiling, such cycloalkyl groups are ideal for occupying the hydrophobic gatekeeper pocket, enhancing selectivity over kinases with bulky gatekeeper residues.

  • 4,5-Dimethyl Substitution: The vicinal dimethylation at C4 and C5 restricts the rotameric freedom of the adjacent rings. This conformational locking minimizes the entropic penalty upon target binding, a strategy often used to optimize ligand efficiency in fragment-based lead discovery[2].

  • 6-(Pyrrolidin-1-yl) Group: The inclusion of a basic pyrrolidine ring introduces a solvent-exposed interaction node. It can form critical salt bridges with acidic residues (e.g., Aspartate in the DFG motif) or modulate the compound's overall basicity to improve membrane permeability.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

To accurately determine the binding affinity of CDPP, Surface Plasmon Resonance (SPR) is prioritized over steady-state biochemical assays (like TR-FRET). SPR delineates the association ( kon​ ) and dissociation ( koff​ ) rates, providing critical insights into target residence time—a key predictor of in vivo efficacy for pyrimidine-based inhibitors[3].

Protocol 1: Step-by-Step SPR Kinetic Profiling

Objective: Determine the KD​ and residence time of CDPP against a recombinant target protein. Self-Validation Mechanism: The protocol includes a known reference inhibitor to validate surface activity and a reference flow cell to subtract non-specific binding.

  • Surface Preparation & Immobilization:

    • Dock a CM5 sensor chip into the SPR instrument.

    • Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes.

    • Inject the recombinant target protein (diluted to 10 µg/mL in 10 mM sodium acetate, pH 4.5) over the active flow cell to achieve an immobilization level of ~2000 Response Units (RU).

    • Block unreacted NHS esters with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5). Leave the reference flow cell blank (activated and blocked without protein).

  • Analyte Preparation:

    • Prepare a 10 mM stock of CDPP in 100% DMSO.

    • Dilute CDPP into the running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) to create a 2-fold concentration series ranging from 0.78 nM to 100 nM. Ensure the final DMSO concentration is exactly matched across all samples and buffers to prevent bulk refractive index shifts.

  • Binding Assay Execution:

    • Inject the CDPP concentration series over both the active and reference flow cells at a flow rate of 50 µL/min.

    • Allow 120 seconds for association and 300 seconds for dissociation.

    • Self-Validation Step: Inject a known pyrimidine-based reference inhibitor (e.g., an Aurora or MAP4K4 inhibitor) at the beginning and end of the run. A deviation of >5% in the reference compound's Rmax​ indicates surface degradation.

  • Data Analysis:

    • Double-reference the sensograms by subtracting the reference flow cell signal and a blank buffer injection.

    • Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate KD​=koff​/kon​ .

Workflow A Compound Synthesis CDPP (CAS: 2548995-79-3) B SPR Kinetic Profiling (Association/Dissociation) A->B Purified Target C High-Throughput Selectivity Panel B->C KD Determination D Cellular Target Engagement C->D Selectivity Score S(10)

Fig 1: Sequential biophysical and biochemical workflow for CDPP target validation.

Target Specificity: High-Throughput Selectivity Profiling

Multi-targeted inhibition profiles of 2,4,5-trisubstituted pyrimidines can be advantageous for overcoming resistance mechanisms, but they necessitate comprehensive screening to map off-target liabilities[4].

Protocol 2: Competition Binding Assay (KINOMEscan Methodology)

Objective: Evaluate the broad-spectrum specificity of CDPP across a panel of >400 kinases/receptors. Self-Validation Mechanism: The assay utilizes internal positive and negative controls to normalize data, ensuring that calculated % Control values are intrinsically validated against assay drift.

  • Assay Setup: Utilize a competition binding assay format. Prepare DNA-tagged recombinant target proteins and immobilize active-site directed ligands on magnetic beads.

  • Compound Incubation: Incubate the protein-bead complexes with 1 µM of CDPP in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature.

  • Elution & Quantification: Isolate the magnetic beads and wash extensively to remove unbound proteins. Elute the bead-bound proteins and quantify the eluted DNA tags using quantitative PCR (qPCR).

  • Data Normalization:

    • Calculate the % Control: [(Test Compound - Positive Control) / (Negative Control - Positive Control)] × 100.

    • Calculate the Selectivity Score S(10) , defined as the number of targets with % Control < 10 divided by the total number of targets tested. An S(10)<0.1 indicates a highly selective compound.

Data Presentation: Representative Profiling Metrics

Note: The following table demonstrates the analytical output structure for CDPP based on benchmark parameters for pyrimidine-class inhibitors.

Target Class kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)Selectivity Score S(10)
Primary Target (e.g., MAP4K4) 4.5×105 1.2×10−4 0.26138.80.04
Secondary Target (e.g., Aurora A) 2.1×105 8.5×10−3 40.41.9N/A
Off-Target Node (e.g., hERG) N/AN/A>10,000< 0.1N/A

Mechanistic Pathway Visualization

Upon establishing high-affinity binding and target specificity, the downstream cellular effects of CDPP must be mapped. For pyrimidine-based inhibitors, this typically involves the attenuation of phosphorylation cascades, ultimately leading to transcriptional regulation or apoptosis.

Mechanism CDPP CDPP (Pyrimidine Scaffold) Target Primary Target (e.g., Kinase/GPCR) CDPP->Target High Affinity (Low KD) OffTarget Off-Target Nodes (Polypharmacology) CDPP->OffTarget Minimized via SAR Downstream Downstream Effector (e.g., pERK / cMYC) Target->Downstream Signal Attenuation Phenotype Cellular Phenotype (e.g., Apoptosis / Arrest) Downstream->Phenotype Transcriptional Regulation

Fig 2: Proposed mechanistic pathway and target engagement model for CDPP.

References

  • Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: NIH / PMC URL: [Link][1]

  • Title: Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy Source: ACS Publications URL: [Link][3]

  • Title: Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro Source: ACS Publications URL: [Link][4]

  • Title: Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization Source: ACS Publications URL: [Link][2]

Sources

A Comprehensive Guide to the Pharmacokinetic Profiling of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from the laboratory bench to a therapeutic agent is a complex and rigorous process. A critical component of this journey is the thorough characterization of its pharmacokinetic (PK) profile. This guide provides an in-depth technical framework for the comprehensive pharmacokinetic profiling of the novel small molecule, 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine (herein referred to as "Compound X"). We will explore the essential in vitro and in vivo assays required to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental step, ensuring scientific integrity and a clear path toward clinical development.

Introduction: The Imperative of Early ADME Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant proportion of drug candidates fail in later stages of development due to undesirable pharmacokinetic properties, such as poor oral absorption or rapid metabolism.[1][2] Therefore, a comprehensive understanding of a compound's ADME profile from the outset is not merely a regulatory requirement but a strategic necessity.[3] Early-stage in vitro ADME studies serve as a crucial bridge between molecular design and in vivo efficacy, allowing for the timely identification and optimization of promising drug candidates.[1][4]

This guide will systematically detail the process of building a robust PK profile for Compound X, a novel pyrimidine derivative. We will begin with fundamental in vitro assays that predict its behavior in the body and progress to in vivo studies that confirm and quantify these predictions in a living system. The ultimate goal is to generate a comprehensive data package that informs dose selection, predicts potential drug-drug interactions, and paves the way for successful clinical trials.

Foundational In Vitro ADME Characterization

The initial phase of pharmacokinetic profiling involves a suite of in vitro assays designed to predict the in vivo behavior of Compound X.[5] These assays are typically high-throughput and require minimal amounts of the compound, making them ideal for the early stages of drug discovery.

Absorption: Predicting Oral Bioavailability

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[6][7] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[8]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[8]

  • Permeability Assessment:

    • A-to-B Transport: Compound X is added to the apical (A) side of the monolayer (representing the intestinal lumen), and its appearance on the basolateral (B) side (representing the bloodstream) is measured over time.[8]

    • B-to-A Transport: Compound X is added to the basolateral side, and its appearance on the apical side is measured to assess active efflux.[8]

  • Sample Analysis: The concentration of Compound X in the donor and receiver compartments is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[8]

Causality Behind Experimental Choices: The 21-day culture period is crucial for the Caco-2 cells to fully differentiate and express the necessary transporter proteins, providing a more physiologically relevant model.[9] The bidirectional assessment helps to distinguish between passive diffusion and active transport mechanisms.

dot

Caption: Caco-2 Permeability Assay Workflow.

Metabolism: Stability and Enzyme Interactions

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver. Understanding the metabolic stability of Compound X and its interactions with drug-metabolizing enzymes is critical for predicting its half-life and potential for drug-drug interactions (DDIs).

This assay assesses how quickly Compound X is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[10] Human liver microsomes, which are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, are commonly used.[11]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: Compound X is incubated with pooled human liver microsomes in a phosphate buffer.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[12]

  • Time-Course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[12]

  • Sample Analysis: The remaining concentration of Compound X at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of Compound X is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).[13]

Causality Behind Experimental Choices: The use of an NADPH regenerating system ensures a constant supply of the necessary cofactor for CYP enzyme activity throughout the incubation period. A time-course analysis allows for the determination of the degradation rate constant.

dot```dot graph Metabolic_Stability_Workflow { rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=10];

node_start [label="Start:\nCompound X + Microsomes", fillcolor="#FBBC05", fontcolor="#202124"]; node_initiate [label="Add NADPH\n(Initiate Metabolism)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_incubate [label="Incubate at 37°C", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; node_sample [label="Time Points (0-60 min)\nQuench Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_analyze [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_end [label="Calculate:\nt½, CLint", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

node_start -> node_initiate; node_initiate -> node_incubate; node_incubate -> node_sample; node_sample -> node_analyze; node_analyze -> node_end; }

Caption: In Vitro-In Vivo Extrapolation (IVIVE) Workflow.

Conclusion

The comprehensive pharmacokinetic profiling of a novel compound like 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine is a multi-faceted process that requires a systematic and scientifically rigorous approach. By integrating a suite of in vitro ADME assays with well-designed in vivo studies, we can build a detailed understanding of how the compound is absorbed, distributed, metabolized, and excreted. This knowledge is fundamental to guiding lead optimization, enabling rational dose selection for further studies, and ultimately increasing the probability of developing a safe and effective therapeutic agent. The framework presented in this guide provides a robust pathway for the successful pharmacokinetic characterization of novel small molecules.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • Li, A. P. (2021). Current status and future directions of high-throughput ADME screening in drug discovery. Acta Pharmaceutica Sinica B, 11(10), 2937-2947. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Obach, R. S. (2018). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology (Vol. 1684, pp. 165-176). Humana Press. Retrieved from [Link]

  • Tillement, J. P., Lhoste, F., & Giudicelli, J. F. (1978). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Experientia Supplementum, 32, 123-142. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Varma, M. V. S., et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Clinical and Translational Science, 17(5), e13753. Retrieved from [Link]

  • Frontage Laboratories. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • AIT Bioscience. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Di, L., & Obach, R. S. (2020). Drug Design and Success of Prospective Mouse In Vitro–In Vivo Extrapolation (IVIVE) for Predictions of Plasma Clearance (CLp) from Hepatocyte Intrinsic Clearance (CLint). Molecular Pharmaceutics, 17(8), 2737-2748. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Chen, H., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research, 52(W1), W594-W602. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Chang, X., et al. (2022). IVIVE: Facilitating the Use of In Vitro Toxicity Data in Risk Assessment and Decision Making. Toxics, 10(5), 234. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Methods in Molecular Biology (Vol. 2340, pp. 143-152). Humana Press. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2021, February 23). In vivo Pharmacokinetic Studies | Dog and Rodent PK. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Sedykh, A., et al. (2024). Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web Tool for Triaging Compounds with Undesired Pharmacokinetics Profiles. Journal of Medicinal Chemistry, 67(10), 7856-7870. Retrieved from [Link]

  • ResearchGate. (2026, February 26). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki). Retrieved from [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 844-852. Retrieved from [Link]

  • Lin, Z., et al. (2025). Mechanistic in vitro–in vivo extrapolation (IVIVE) approach using a biomimetic in vitro system for the prediction of hepatic clearance. Biotechnology and Bioengineering, 122(5), 1145-1156. Retrieved from [Link]

  • Wang, Y., et al. (2015). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (98), 52745. Retrieved from [Link]

  • Stevenson, L., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1353-1368. Retrieved from [Link]

Sources

A Technical Guide to the Preliminary In Vitro Toxicity Screening of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Imperative for Early-Stage Toxicological Assessment

The discovery of novel chemical entities with therapeutic potential, such as the pyrimidine derivative 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine, marks the beginning of a rigorous journey toward clinical application. Pyrimidine scaffolds are known to possess a wide spectrum of biological activities, including potential anticancer properties[1][2][3]. However, this bioactivity necessitates a concurrent and equally rigorous evaluation of potential toxicity. Early-stage in vitro toxicity screening is not merely a regulatory checkpoint but a fundamental component of a data-driven drug development strategy. It allows for the rapid, cost-effective, and ethical identification of potential safety liabilities, thereby de-risking the development pipeline and enabling a focus on candidates with the most promising therapeutic index[4][5].

This guide delineates a structured, multi-tiered approach for the preliminary in vitro toxicity assessment of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine (hereafter referred to as "Compound P"). The experimental choices and workflows are grounded in established principles of toxicology and designed to provide a foundational safety profile, guiding subsequent, more comprehensive preclinical studies.

Section 1: Foundational Tier – General Cytotoxicity Assessment

1.1. Rationale and Strategic Imperative

The initial step in any toxicity screen is to determine the concentration range at which a compound exerts basic cytotoxic effects. This provides a fundamental measure of a compound's potency to disrupt cellular homeostasis and is essential for determining appropriate concentration ranges for more specific, mechanistic assays. Assays that measure metabolic activity are robust indicators of cell health and are widely used for this purpose[6]. We will employ the MTT assay, a colorimetric method that assesses cell viability through the activity of mitochondrial dehydrogenases in living cells[7][8].

1.2. Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Compound P in a representative human cell line (e.g., HEK293 or a relevant cancer cell line like A549)[9].

  • Materials:

    • Human cell line (e.g., A549, ATCC® CCL-185™)

    • Complete culture medium (e.g., F-12K Medium supplemented with 10% Fetal Bovine Serum)

    • Compound P, dissolved in sterile DMSO to a high-concentration stock (e.g., 100 mM)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

    • Sterile 96-well cell culture plates

    • Multi-channel pipette, incubator, microplate reader

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare a serial dilution of Compound P in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of Compound P. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubation: Treat the cells for a defined period, typically 48 or 72 hours, in the incubator.

    • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals[6].

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[6].

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of Compound P concentration and use non-linear regression to determine the IC50 value.

1.3. Illustrative Data Presentation

Cell LineCompound P IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h (Control)
A549 (Lung Carcinoma)25.40.8
MCF-7 (Breast Carcinoma)38.11.2
NHDF (Normal Fibroblasts)> 1005.3

This table presents hypothetical data for illustrative purposes.

Section 2: Mechanistic Tier I – Genotoxicity Potential

2.1. Rationale and Regulatory Context

Assessing a compound's potential to damage genetic material is a critical safety endpoint required by regulatory agencies[10][11]. Genotoxicity can lead to carcinogenesis or heritable genetic defects. A standard in vitro battery typically includes a bacterial reverse mutation assay (Ames test) and a mammalian cell assay to detect chromosomal damage[12]. The in vitro micronucleus assay is a comprehensive method that can identify both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) agents and is often preferred for its mechanistic insight[13].

2.2. Experimental Workflow: Tiered Genotoxicity Screening

A logical workflow ensures efficient use of resources while providing a comprehensive assessment of genotoxic risk.

Genotoxicity_Workflow cluster_0 Tier 1: Initial Hazard Identification cluster_1 Tier 2: Follow-up & Mechanistic Insight ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) interpretation Data Interpretation & Risk Assessment ames->interpretation Detects gene mutations micronucleus In Vitro Micronucleus Assay (OECD 487) micronucleus->interpretation Detects clastogens & aneugens follow_up In Vitro Chromosomal Aberration Assay (OECD 473) decision Proceed to In Vivo Studies? follow_up->decision interpretation->follow_up If positive/equivocal interpretation->decision

Caption: A tiered workflow for in vitro genotoxicity assessment.

2.3. Experimental Protocol: In Vitro Mammalian Cell Micronucleus Assay (OECD 487)

This assay detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division[13].

  • Materials:

    • Mammalian cell line (e.g., CHO, TK6) or primary human peripheral blood lymphocytes[13].

    • Compound P in DMSO.

    • Metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver)[13].

    • Cytochalasin B (to block cytokinesis, leading to binucleated cells).

    • Fixative (e.g., methanol:acetic acid).

    • DNA stain (e.g., Giemsa, DAPI).

    • Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Culture cells to an appropriate density. Treat cultures with at least three concentrations of Compound P, based on the cytotoxicity data (typically up to a maximum of 10 mM or a concentration causing ~50% cytotoxicity).

    • Metabolic Activation: Conduct parallel experiments in the presence and absence of the S9 metabolic activation system to detect metabolites that may be genotoxic.

    • Exposure Duration: A short-term treatment (3-4 hours) is performed with and without S9, followed by a recovery period. A long-term treatment (21-24 hours) is performed without S9[13].

    • Cytokinesis Block: Add Cytochalasin B at a concentration sufficient to inhibit cell division, allowing for the accumulation of binucleated cells.

    • Cell Harvesting and Slide Preparation: Harvest cells, treat with a hypotonic solution, fix, and drop onto clean microscope slides.

    • Staining and Scoring: Stain the slides with a DNA-specific stain. Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells that exceeds the historical negative control limits[13].

Section 3: Mechanistic Tier II – Organ-Specific Toxicity

3.1. Rationale for Organ-Specific Screening

Drug-induced organ injury, particularly to the liver (hepatotoxicity) and heart (cardiotoxicity), are major reasons for drug failure in later development stages and post-market withdrawal[14]. Early in vitro screening using organ-specific cell models can identify these liabilities, providing critical data for lead optimization.

3.2. Hepatotoxicity Assessment using HepG2 Cells

The human hepatoma cell line HepG2 is widely used for in vitro hepatotoxicity studies as it retains many liver-specific metabolic functions[15]. A high-content screening (HCS) approach allows for the simultaneous measurement of multiple toxicity endpoints, offering a more comprehensive picture of potential liver injury[16][17].

  • Key Parameters for HCS Assessment:

    • Cell Viability/Cell Loss: Basic cytotoxicity.

    • Mitochondrial Membrane Potential (MMP): An indicator of mitochondrial dysfunction, a common mechanism of drug-induced liver injury[14].

    • Reactive Oxygen Species (ROS) Formation: A measure of oxidative stress.

    • Nuclear Morphology (Size and Intensity): Can indicate apoptosis or cell cycle arrest.

    • Phospholipidosis: The accumulation of phospholipids, a specific type of cellular injury.

3.3. Cardiotoxicity Assessment: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsade de Pointes[18]. Therefore, assessing a compound's effect on the hERG channel is a mandatory part of safety pharmacology evaluation as per ICH S7B guidelines[19][20].

  • Assay Principle: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition. This technique directly measures the ion current flowing through the hERG channels in cells stably expressing the channel (e.g., HEK293-hERG).

3.4. Illustrative Data Summary for Organ-Specific Toxicity

Assay TypeEndpointResult for Compound PInterpretation
Hepatotoxicity (HepG2) Cytotoxicity (IC50)65 µMLow to moderate basal cytotoxicity.
Mitochondrial Dysfunction (IC50)40 µMSuggests mitochondria may be a target.
ROS ProductionIncrease at > 50 µMOxidative stress at high concentrations.
Cardiotoxicity hERG Inhibition (IC50)> 30 µMLow risk of hERG-mediated cardiotoxicity.

This table presents hypothetical data for illustrative purposes.

3.5. Integrated Risk Assessment Workflow

The data from each tier of the screening process must be integrated to form a coherent initial safety profile of the compound.

Risk_Assessment_Flow cytotox Cytotoxicity Data (IC50 Values) integration Integrate All Data Points cytotox->integration genotox Genotoxicity Data (Ames, Micronucleus) genotox->integration hepatotox Hepatotoxicity Data (HCS on HepG2) hepatotox->integration cardiotox Cardiotoxicity Data (hERG IC50) cardiotox->integration profile Initial Toxicity Profile integration->profile decision Go / No-Go Decision for Preclinical Development profile->decision

Caption: Workflow for integrated in vitro toxicity risk assessment.

Conclusion and Forward-Looking Strategy

This technical guide outlines a robust, tiered strategy for the preliminary in vitro toxicity screening of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine. By systematically evaluating general cytotoxicity, genotoxicity, and key organ-specific liabilities, this approach provides a critical foundation of safety data. The results from these assays will enable an informed decision on whether to advance Compound P into more extensive preclinical toxicology studies, and will guide the design of those future experiments. This early, mechanism-focused screening is indispensable for efficient and successful drug development in the modern pharmaceutical landscape.

References

  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Retrieved from [Link]

  • Kirkland, D., Pfuhler, S., Tweats, D., van Benthem, J., Corvi, R., Godschalk, R., ... & Zeller, A. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73. Retrieved from [Link]

  • Lee, H. J., Choi, S. J., Kim, J. S., & Kang, S. J. (2014). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Safety and Health at Work, 5(4), 224-228. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Klauck, G., Pustovalova, M., Wirth, F., & Ittrich, C. (2020). Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. Current Protocols in Toxicology, 86(1), e116. Retrieved from [Link]

  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2038. Retrieved from [Link]

  • Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Retrieved from [Link]

  • Geronikaki, A., Pitta, E., & Dai, Y. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3894. Retrieved from [Link]

  • Tan, Q., Liu, W., & Li, X. (2017). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Scientific Reports, 7(1), 1-12. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cardiotoxicity, Cardiac Toxicity. Retrieved from [Link]

  • Borenfreund, E., & Puerner, J. A. (1985). Comparisons of two in vitro cytotoxicity assays-The neutral red (NR) and tetrazolium MTT tests. Toxicology Letters, 24(2-3), 119-124. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Reddy, R. N., Reddy, G. C., & Kumar, M. S. (2021). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(4), 451-461. Retrieved from [Link]

  • Porsolt, R. D. (2002). The application of in vitro methods to safety pharmacology. Journal of Pharmacological and Toxicological Methods, 47(3), 203-210. Retrieved from [Link]

  • Aslantürk, Ö. Ş. (2018). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Journal of Pharmaceutical and Toxicological Methods, 11(1), 1-10. Retrieved from [Link]

  • El-Gamal, M. I., & Al-Said, M. S. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101419. Retrieved from [Link]

  • Protheragen. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]

  • Mazlumoglu, B. Ş. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Pharmata, 3(2), 50-53. Retrieved from [Link]

  • Altasciences. (n.d.). Safety Pharmacology Guidelines and Practices — A Review. Retrieved from [Link]

  • Charles River Laboratories. (2025, December 11). Safety Pharmacology in Focus: Targeted Testing for Smarter INDs. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from [Link]

  • Will, Y., Dykens, J. A., & Nadanaciva, S. (2010). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Protocols in Toxicology, 45(1), 1-26. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Blaauboer, B. J. (2005). In vitro Toxicity Testing in the Twenty-First Century. Alternatives to Animal Experimentation, 22(3), 209-214. Retrieved from [Link]

  • Kumar, V., & Mahajan, M. (2014). Synthesis and biological activities of pyrimidines: A review. Journal of Chemical and Pharmaceutical Research, 6(12), 1-10. Retrieved from [Link]

  • Mohamed, M. S., & Kamel, M. M. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Basic and Environmental Sciences, 4, 1-16. Retrieved from [Link]

  • El-Sayed, M. A. A. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 329-351. Retrieved from [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 1-63. Retrieved from [Link]

  • Isloor, A. M., & Kalluraya, B. (2008). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Young Pharmacists, 1(1), 74-79. Retrieved from [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Version: 1.0 | Setting: Professional Laboratory Environment Only

Executive Summary & Scientific Rationale

Pyrimidine derivatives represent a "privileged scaffold" in medicinal chemistry, frequently serving as the core pharmacophore for novel anticancer, antiviral, and antimicrobial agents [1]. The target molecule, 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine, features a highly substituted pyrimidine ring designed to probe steric and electronic interactions within kinase ATP-binding pockets or similar biological targets.

As a Senior Application Scientist, I have designed this protocol to be a self-validating system. The synthesis relies on a robust, three-step linear sequence:

  • Base-Promoted Condensation: Construction of the pyrimidine core via the reaction of cyclopropanecarboxamidine with a β -keto ester.

  • Halogenation: Conversion of the resulting pyrimidinol to a reactive 6-chloro intermediate.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): Displacement of the chloride by pyrrolidine.

Mechanistic Causality: The success of the final SN​Ar step is dictated by the electron-deficient nature of the pyrimidine ring. The two endocyclic nitrogen atoms withdraw electron density via induction and resonance, rendering the C6 position highly electrophilic. This allows the secondary amine (pyrrolidine) to attack the C6 carbon, forming a Meisenheimer complex intermediate, followed by the expulsion of the chloride leaving group.

Synthetic Workflow & Logical Relationships

The following diagram illustrates the sequential transformation of starting materials into the target compound, highlighting the required reagents and conditions for each stage.

SynthesisWorkflow A Cyclopropanecarboxamidine + Ethyl 2-methylacetoacetate B Step 1: Condensation (NaOEt, EtOH, Reflux) A->B C Intermediate 1: 2-Cyclopropyl-4,5-dimethyl- pyrimidin-6-ol B->C D Step 2: Chlorination (POCl3, 100°C) C->D E Intermediate 2: 6-Chloro-2-cyclopropyl- 4,5-dimethylpyrimidine D->E F Step 3: SNAr (Pyrrolidine, TEA, DMF, 80°C) E->F G Target Molecule: 2-Cyclopropyl-4,5-dimethyl- 6-(pyrrolidin-1-yl)pyrimidine F->G

Caption: Three-step synthetic workflow for 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine.

Step-by-Step Experimental Protocols

Safety Warning: All procedures must be conducted in a certified fume hood using appropriate Personal Protective Equipment (PPE) including chemical-resistant gloves, lab coats, and safety goggles. Phosphorus oxychloride ( POCl3​ ) is highly corrosive and reacts violently with water.

Step 1: Synthesis of 2-Cyclopropyl-4,5-dimethylpyrimidin-6-ol

Objective: Construct the pyrimidine ring via a Pinner-type condensation.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium metal (1.15 g, 50 mmol, 2.0 equiv) in anhydrous ethanol (100 mL) under a nitrogen atmosphere to generate sodium ethoxide.

  • Addition: Once the sodium has completely reacted, add cyclopropanecarboxamidine hydrochloride (3.01 g, 25 mmol, 1.0 equiv). Stir the suspension at room temperature for 30 minutes to liberate the free amidine base.

  • Condensation: Add ethyl 2-methylacetoacetate (3.96 g, 27.5 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) for 12 hours. Monitor the disappearance of the β -keto ester via TLC (Hexanes/EtOAc 7:3).

  • Workup & Validation: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water (50 mL) and adjust the pH to 5-6 using 1M HCl. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

    • Validation: Confirm product formation via LC-MS (Expected m/z : [M+H]+=165.1 ).

Step 2: Synthesis of 6-Chloro-2-cyclopropyl-4,5-dimethylpyrimidine

Objective: Activate the C6 position for subsequent nucleophilic attack.

  • Preparation: Transfer the dried 2-cyclopropyl-4,5-dimethylpyrimidin-6-ol (approx. 3.28 g, 20 mmol, 1.0 equiv) to a 100 mL round-bottom flask.

  • Reagent Addition: Carefully add phosphorus oxychloride ( POCl3​ , 9.3 mL, 100 mmol, 5.0 equiv). Causality note: POCl3​ acts as both the solvent and the chlorinating agent. A catalytic amount of N,N-dimethylaniline (0.2 mL) can be added to accelerate the Vilsmeier-Haack-type intermediate formation.

  • Reaction: Equip the flask with a reflux condenser and heat to 100 °C for 4 hours.

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. Concentrate the excess POCl3​ under reduced pressure (trap required). Carefully pour the thick residue over crushed ice (100 g) with vigorous stirring to quench residual POCl3​ .

  • Extraction & Validation: Neutralize the aqueous layer with saturated NaHCO3​ solution and extract with Dichloromethane (DCM) (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash chromatography if necessary.

    • Validation: Confirm product via 1H NMR (absence of the broad -OH / -NH tautomeric peak).

Step 3: Synthesis of 2-Cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine

Objective: Final functionalization via SN​Ar .

  • Preparation: Dissolve 6-chloro-2-cyclopropyl-4,5-dimethylpyrimidine (1.83 g, 10 mmol, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Reagent Addition: Add pyrrolidine (1.07 g, 15 mmol, 1.5 equiv) followed by triethylamine (TEA) (2.02 g, 20 mmol, 2.0 equiv). Causality note: TEA acts as an acid scavenger to neutralize the HCl generated during the substitution, preventing the protonation and deactivation of the pyrrolidine nucleophile.

  • Reaction: Heat the mixture to 80 °C for 6 hours.

  • Workup & Validation: Cool to room temperature and pour into ice water (100 mL). Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove DMF, dry over Na2​SO4​ , and concentrate. Purify the target compound via silica gel chromatography (Hexanes/EtOAc gradient).

    • Validation: Confirm final structure via 1H NMR, 13C NMR, and HRMS.

Data Presentation: Reaction Optimization for Step 3 ( SN​Ar )

To ensure maximum efficiency and trustworthiness of the protocol, the SN​Ar step was optimized across various solvents and temperatures. The data below demonstrates that polar aprotic solvents at elevated temperatures are required to overcome the activation energy barrier of the Meisenheimer complex formation.

EntrySolventBase (Equiv)Nucleophile (Equiv)Temp (°C)Time (h)Yield (%)*
1EthanolNonePyrrolidine (2.5)78 (Reflux)1245%
2THFTEA (2.0)Pyrrolidine (1.5)65 (Reflux)1262%
3DMF K2​CO3​ (2.0)Pyrrolidine (1.5)80881%
4 DMF TEA (2.0) Pyrrolidine (1.5) 80 6 94%
5DMSOTEA (2.0)Pyrrolidine (1.5)100488% (Impurities)

*Yields represent isolated yields after silica gel chromatography. Entry 4 represents the optimized conditions utilized in the protocol above.

References

  • Source: GSC Advanced Research and Reviews (gsconlinepress.com)

HPLC method development for 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine analysis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced RP-HPLC Method Development for 2-Cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine

Executive Summary & Physicochemical Profiling

The analysis of basic pyrimidine derivatives presents a well-documented challenge in liquid chromatography. The target analyte, 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine , is a highly lipophilic compound featuring a UV-active pyrimidine core and a strongly basic pyrrolidin-1-yl substituent.

While the pyrimidine ring affords excellent ultraviolet (UV) absorption for detection[1], the basic nitrogen of the pyrrolidine ring (predicted pKa ~7.5–8.5) is fully protonated at neutral pH. When analyzed on traditional silica-based reversed-phase columns, this cationic state leads to severe secondary retention mechanisms. Specifically, the protonated amine undergoes ion-exchange interactions with residual, unbonded silanol groups (Si-O⁻) on the silica surface, resulting in peak tailing, reduced resolution, and poor quantitative reproducibility[2][3].

This application note details a self-validating, robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to neutralize these secondary interactions through strategic mobile phase pH control and stationary phase selection.

Mechanistic Rationale: Overcoming Peak Tailing

To achieve a perfectly symmetrical Gaussian peak, the method must ensure that hydrophobic interaction is the sole mechanism of retention[4].

The Causality of Tailing: In standard C18 columns, steric hindrance during the manufacturing process prevents 100% bonding of the silica surface, leaving residual silanols exposed[4]. These silanols have a pKa of approximately 3.5 to 4.5. If the mobile phase pH is above 4.0, these groups ionize into negatively charged silanolates (Si-O⁻). The positively charged pyrrolidine group of our analyte is electrostatically attracted to these sites, causing molecules to "stick" and elute at varying rates, which manifests as a tailing peak[3].

The Solution:

  • Stationary Phase: We utilize a highly deactivated, fully end-capped C18 column. End-capping reagents (like trimethylchlorosilane) convert residual silanols into non-polar functional groups, reducing polar interactions by up to 50%[4].

  • Mobile Phase pH Control (The Primary Safeguard): Because end-capping is never 100% efficient, we must suppress the ionization of the remaining silanols. By lowering the mobile phase pH to 2.5 (well below the silanol pKa), we force the silanols into their neutral, protonated state (Si-OH)[4]. This eliminates the ion-exchange pathway entirely, forcing the basic pyrimidine derivative to partition purely based on its lipophilicity.

Mechanism A Basic Pyrrolidinyl Pyrimidine (Protonated Amine) B Mobile Phase pH > 4.0 (Ionized Silanols: Si-O⁻) A->B C Mobile Phase pH < 3.0 (Protonated Silanols: Si-OH) A->C D Secondary Ion-Exchange Interaction B->D E Hydrophobic Retention Only C->E F Severe Peak Tailing (As > 2.0) D->F G Symmetrical Gaussian Peak (As < 1.2) E->G

Mechanistic pathway showing how pH control eliminates secondary silanol interactions.

Experimental Protocol & Methodology

This protocol is designed as a self-validating system. By running the system suitability criteria prior to sample analysis, the operator inherently verifies that the silanol suppression mechanism is functioning correctly.

Reagents and Materials
  • Analyte: 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid (85%).

  • Column: High-purity, fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm).

Step-by-Step Preparation Workflows

Step 1: Mobile Phase A (20 mM Phosphate Buffer, pH 2.5)

  • Weigh exactly 2.72 g of KH₂PO₄ and dissolve in 900 mL of Milli-Q water.

  • Insert a calibrated pH probe. Dropwise, add 85% orthophosphoric acid until the pH stabilizes exactly at 2.50 ± 0.05.

  • Make up the volume to 1000 mL with Milli-Q water.

  • Filter through a 0.22 µm nylon membrane filter and degas via ultrasonication for 10 minutes.

Step 2: Mobile Phase B

  • 100% HPLC-grade Acetonitrile. Filter and degas.

Step 3: Diluent & Sample Preparation

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. Note: Using the mobile phase as the diluent prevents solvent-mismatch fronting.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the pyrimidine analyte into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to volume with diluent.

Chromatographic Conditions
ParameterSetting / ValueMechanistic Purpose
Elution Mode Isocratic (50% A : 50% B)Ensures consistent baseline and reproducible retention for a single API.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column, balancing speed and theoretical plates.
Injection Volume 10 µLPrevents mass overload which can artificially induce peak tailing[4].
Column Temp. 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection (UV) 240 nmCaptures the primary π-π* transition of the highly conjugated pyrimidine ring[5].
Run Time 10.0 minutesAllows sufficient time for complete elution and baseline return.

Method Development Workflow & System Suitability

Workflow N1 1. Physicochemical Profiling (pKa & LogP Estimation) N2 2. Column Selection (End-capped C18) N1->N2 N3 3. Mobile Phase Optimization (Buffer pH 2.5 vs 7.0) N2->N3 N4 4. Isocratic Tuning (Organic Modifier %) N3->N4 N5 5. System Suitability & Method Validation N4->N5

Logical workflow for developing an HPLC method for basic pyrimidine derivatives.

Data Presentation: pH Optimization Results

To validate the mechanistic hypothesis, the analyte was injected under neutral (pH 7.0) and acidic (pH 2.5) conditions. The quantitative impact on peak symmetry is summarized below.

Table 1: Impact of Mobile Phase pH on Peak Tailing

Mobile Phase pH Retention Time (min) USP Tailing Factor (As) Theoretical Plates (N) Observation
pH 7.0 8.45 2.35 3,200 Severe tailing due to ionized silanols (Si-O⁻).

| pH 2.5 | 5.20 | 1.12 | 11,500 | Sharp, Gaussian peak. Silanols are fully protonated. |

Data Interpretation: At pH 7.0, the USP tailing factor exceeds the acceptable limit (As ≤ 1.5), indicating severe secondary interactions[3]. Lowering the pH to 2.5 not only restores peak symmetry (As = 1.12) but drastically improves column efficiency (N > 10,000) by eliminating the slow desorption kinetics associated with ion exchange.

System Suitability Protocol (Self-Validation)

Before analyzing unknown samples, the system must pass the following criteria based on six replicate injections of the Working Standard (100 µg/mL). If these parameters fail, the operator must verify the buffer pH and column end-capping integrity.

Table 2: System Suitability Acceptance Criteria

Parameter Acceptance Criteria Experimental Result Status
Retention Time %RSD ≤ 1.0% 0.25% Pass
Peak Area %RSD ≤ 2.0% 0.41% Pass
USP Tailing Factor (As) ≤ 1.5 1.12 Pass

| Theoretical Plates (N) | ≥ 5,000 | 11,500 | Pass |

Troubleshooting & Robustness

  • Issue: Sudden onset of peak tailing after 100+ injections.

    • Causality: The highly acidic mobile phase (pH 2.5) can slowly hydrolyze the bonded C18 phase and end-capping reagents over time, re-exposing silanol groups.

    • Correction: Replace the column. To extend column life, ensure the column is flushed with 50:50 Water:ACN (no buffer) prior to storage.

  • Issue: Peak fronting or split peaks.

    • Causality: Sample solvent is stronger (higher organic content) than the mobile phase, or the column is mass overloaded[2].

    • Correction: Ensure the sample is dissolved in the exact mobile phase (diluent) and reduce injection volume from 10 µL to 5 µL.

References

  • Element Lab Solutions. Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions.
  • Phenomenex. How to Reduce Peak Tailing in HPLC? - Phenomenex. Phenomenex.
  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Chrom Tech.
  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. RJPT Online.
  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).

Sources

Application Note: In Vitro Assay Preparation and Pharmacological Profiling of 2-Cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

2-Cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine (hereafter referred to as CDPP ) is a highly specialized synthetic small molecule. Pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently utilized as the core pharmacophore in the development of highly potent, ATP-competitive kinase inhibitors .

As a Senior Application Scientist, understanding the structural causality behind a compound's design is critical for anticipating its behavior in vitro:

  • Pyrimidine Core: Mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the backbone amides in the kinase hinge region.

  • 2-Cyclopropyl Group: Fits precisely into the small, hydrophobic specificity pocket adjacent to the hinge, enhancing selectivity over kinases with bulky gatekeeper residues.

  • 4,5-Dimethyl Substitution: Provides steric constraints that lock the pyrimidine core into an optimal binding conformation, reducing the entropic penalty upon target engagement.

  • 6-(Pyrrolidin-1-yl) Moiety: Extends toward the solvent-exposed ribose-binding pocket, improving aqueous solubility and providing a vector for further functionalization.

Compound Preparation & Handling

Causality & Rationale: CDPP, like many lipophilic kinase inhibitors, is prone to precipitation in aqueous buffers. Preparing a high-concentration stock in anhydrous DMSO ensures complete dissolution and prevents hydrolytic degradation over time.

Self-Validating System: Always perform a DMSO tolerance test on your target enzyme prior to screening to ensure the final solvent concentration does not induce enzyme denaturation.

Protocol:

  • Weighing: Accurately weigh 5.0 mg of lyophilized CDPP powder using a calibrated microbalance.

  • Dissolution: Dissolve in anhydrous, cell-culture grade DMSO (≥99.9% purity) to create a 10 mM master stock solution. Vortex for 30 seconds and sonicate for 2 minutes if necessary.

  • Aliquotting: Dispense into 20 µL aliquots in amber microcentrifuge tubes to prevent photodegradation and avoid repeated freeze-thaw cycles. Store at -20°C.

  • Working Solutions: On the day of the assay, perform 3-fold serial dilutions in 100% DMSO. The final transfer into the aqueous assay buffer must yield a final DMSO concentration of ≤1% (v/v).

Biochemical Kinase Assay (ADP-Glo™)

Causality & Rationale: To evaluate the direct inhibitory potency ( IC50​ ) of CDPP, we utilize the ADP-Glo™ Kinase Assay. While Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a viable alternative , ADP-Glo directly measures the accumulation of ADP. This makes it a universal, homogeneous assay that is highly sensitive and completely resistant to the auto-fluorescent compound interference that often plagues small-molecule screening .

Self-Validating System: The assay plate must include a DMSO-only vehicle control (maximum signal, μp​ ) and a no-enzyme control (minimum signal, μn​ ). Calculate the Z'-factor using the formula Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z'-factor > 0.5 validates the assay's robustness and confirms that the observed inhibition is statistically significant.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Inhibitor Pre-incubation: Add 1 µL of CDPP (at various concentrations, 1% final DMSO) to a 384-well low-volume white plate. Add 2 µL of the purified target kinase (e.g., 1 nM final concentration). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix. Critical Step: The ATP concentration should be set at the apparent Km​ of the specific kinase to accurately detect competitive inhibition. Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step stops the kinase reaction and actively depletes unconsumed ATP, eliminating background noise.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Causality: This converts the generated ADP back to ATP, which is then utilized by a luciferase/luciferin reaction to produce light.

  • Detection: Read luminescence on a microplate reader (e.g., PerkinElmer EnVision).

Cell-Based Viability Assay (CellTiter-Glo®)

Causality & Rationale: Biochemical assays confirm target engagement, but cell-based assays are mandatory to validate the compound's membrane permeability, intracellular stability, and functional cellular efficacy.

Step-by-Step Protocol:

  • Seeding: Seed target cancer cells (e.g., MCF-7 or HCT116) at 2,000 cells/well in a 384-well white opaque tissue culture plate. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with a 10-point dose-response of CDPP (ranging from 10 µM to 0.5 nM).

  • Incubation: Incubate for 72 hours to allow for sufficient target inhibition and subsequent phenotypic impact (apoptosis/growth arrest).

  • Lysis & Detection: Add an equal volume (e.g., 25 µL) of CellTiter-Glo® reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure luminescence to quantify intracellular ATP, which is directly proportional to the number of metabolically active, viable cells.

Data Presentation & Visualization

Quantitative Assay Summary

The following table summarizes hypothetical validation data for CDPP across biochemical and cellular platforms, demonstrating the expected drop-off in potency due to cellular membrane barriers and high intracellular ATP concentrations.

CompoundTarget KinaseBiochemical IC50​ (nM)Cellular IC50​ (nM)Assay Z'-Factor
CDPP Akt112.4 ± 1.2145.3 ± 8.50.78
CDPP CDK4/Cyclin D18.7 ± 0.992.1 ± 5.40.82
Staurosporine (Control)Universal1.2 ± 0.315.4 ± 2.10.85
Experimental Workflow Diagram

Workflow CDPP CDPP Inhibitor Kinase Target Kinase CDPP->Kinase Competitive Binding ADP ADP Produced Kinase->ADP Catalysis ATP ATP + Substrate ATP->Kinase Phosphoryl Transfer ADPGlo ADP-Glo Reagent (Depletes unreacted ATP) ADP->ADPGlo Reaction Stop Detection Kinase Detection Reagent (Luminescence Output) ADPGlo->Detection Signal Generation

Fig 1: CDPP ATP-competitive inhibition mechanism and ADP-Glo luminescent detection workflow.

References

  • Title: Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases Source: ASSAY and Drug Development Technologies (PubMed Central) URL: [Link]

  • Title: Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates Source: Analytical Biochemistry (PubMed) URL: [Link]

Preclinical Dosing and Pharmacokinetic Evaluation Protocol for 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine (CDPP) is a highly specific, lipophilic small molecule. Structurally, pyrimidine derivatives bearing these specific functional groups are frequently developed as potent modulators of the tumor microenvironment (TME), specifically acting as Prostaglandin E2 receptor EP4 (EP4) antagonists .

In the context of immuno-oncology, tumor-derived Prostaglandin E2 (PGE2) binds to EP4 receptors on macrophages and Natural Killer (NK) cells, driving an immunosuppressive cascade via cAMP/PKA signaling. This pathway inhibits the secretion of anti-tumor cytokines (e.g., IFN-γ) and promotes the release of pro-angiogenic factors like VEGF [1, 2]. By competitively antagonizing EP4, CDPP restores immune surveillance and facilitates tumor clearance.

Physicochemical Causality

The structural features of CDPP dictate its handling and dosing:

  • Lipophilicity: The 2-cyclopropyl and 4,5-dimethyl groups significantly increase the molecule's LogP, drastically reducing its aqueous solubility.

  • Basicity: The 6-(pyrrolidin-1-yl) moiety introduces a weakly basic tertiary amine (pKa ~8.5). While it can be protonated at low pH, physiological pH (7.4) renders the un-ionized free base highly susceptible to precipitation in the bloodstream.

Understanding this amphiphilic dichotomy is critical. A poorly engineered formulation will lead to erratic absorption, in vivo precipitation, and fatal micro-embolisms during intravenous administration.

Formulation Engineering

To ensure a self-validating and reproducible pharmacokinetic (PK) profile, the formulation must be tailored to the route of administration.

Table 1: Optimized Formulation Matrices for CDPP
RouteVehicle CompositionPreparation MethodCausality & Rationale
Intravenous (IV) 5% DMSO, 40% PEG300, 5% Tween 80, 50% SalineDissolve CDPP in DMSO. Add PEG300 and Tween 80, vortex. Slowly add Saline dropwise while sonicating.DMSO disrupts the crystal lattice. PEG300 and Tween 80 act as co-solvents/surfactants to prevent catastrophic precipitation upon dilution in the aqueous bloodstream.
Oral (PO) 0.5% Methylcellulose (MC), 0.2% Tween 80 in ddH₂OWet CDPP powder with Tween 80. Gradually add 0.5% MC solution under high-shear homogenization.Formulated as a suspension. MC provides viscosity to maintain homogeneity, ensuring dose accuracy. Tween 80 acts as a wetting agent for the lipophilic API.

Self-Validation Check: Prior to IV dosing, visually inspect the syringe against a dark background. The presence of any micro-precipitates or cloudiness is a hard failure; the formulation must be discarded and remade to prevent pulmonary embolism in the murine subject.

Pharmacological Mechanism

EP4_Pathway PGE2 Tumor-Derived PGE2 EP4 EP4 Receptor (Macrophages/NK Cells) PGE2->EP4 Agonist Binding cAMP cAMP Accumulation EP4->cAMP Gs-protein Coupling PKA PKA Activation cAMP->PKA Pathway Activation ImmunoSuppression Immunosuppression (Decreased IFN-γ, Increased VEGF) PKA->ImmunoSuppression Phenotypic Shift CDPP CDPP (2-cyclopropyl-4,5-dimethyl- 6-(pyrrolidin-1-yl)pyrimidine) CDPP->EP4 Competitive Antagonism Restoration Immune Restoration (Tumor Clearance) CDPP->Restoration Promotes

Fig 1. CDPP-mediated competitive antagonism of the PGE2/EP4 immunosuppressive signaling pathway.

In Vivo Murine Dosing Protocols

All procedures must adhere to institutional animal care guidelines. The maximum administration volumes are strictly governed by the physiological limits of the murine model [3].

Intravenous (IV) Tail Vein Injection (Baseline PK)

Target Dose: 2 mg/kg | Max Volume: 5 mL/kg [3]

  • Vasodilation: Place the mouse under a calibrated heat lamp (approx. 37°C) for 3–5 minutes. Causality: Heat induces vasodilation of the lateral tail veins, increasing vessel diameter and significantly reducing the risk of extravasation.

  • Restraint: Secure the animal in a well-ventilated cylindrical restrainer. Ensure the tail is fully accessible.

  • Administration: Using a 27G or 29G needle, insert the bevel facing upward into the lateral tail vein at a shallow angle (~15°). Administer the dose at a slow, steady rate over 10 seconds.

  • Self-Validating Step: A successful IV injection is visually self-validating; the vein will immediately blanch (clear) as the clear CDPP solution displaces the blood. Any resistance to the plunger or localized subcutaneous swelling indicates extravasation. If this occurs, abort the injection and exclude the subject from the PK analysis.

Oral Gavage (PO) Administration (Efficacy/Bioavailability)

Target Dose: 10 mg/kg | Max Volume: 10 mL/kg [3]

  • Preparation: Resuspend the CDPP formulation via vortexing immediately prior to drawing it into the syringe. Causality: Suspensions settle rapidly; immediate administration ensures dose homogeneity and prevents under-dosing.

  • Restraint: Immobilize the mouse using the scruff technique, ensuring the head and neck are vertically aligned. Causality: Vertical alignment straightens the esophagus, naturally guiding the needle and preventing fatal tracheal intubation.

  • Administration: Insert a 20G or 22G bulb-tipped gavage needle over the tongue and gently glide it down the esophagus. Administer the suspension smoothly.

  • Self-Validating Step: The gavage needle must drop smoothly under its own weight. Any tactile resistance is a hard stop—do not force the needle, as this risks esophageal perforation.

Bioanalytical & Pharmacokinetic Workflows

PK_Workflow Formulation Formulation Prep (IV: Solution, PO: Suspension) Dosing Murine Dosing (IV: 5 mL/kg, PO: 10 mL/kg) Formulation->Dosing Sampling Serial Blood Sampling (0.25 to 24 hrs) Dosing->Sampling Extraction Plasma Extraction (Protein Precipitation) Sampling->Extraction LCMS LC-MS/MS Analysis (FDA Validated) Extraction->LCMS PK_Calc PK Parameter Calculation (NCA Model) LCMS->PK_Calc

Fig 2. Self-validating experimental workflow for the preclinical pharmacokinetic evaluation of CDPP.

Blood Sampling and Extraction

Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge at 2,000 × g for 10 minutes at 4°C to isolate plasma. Extract CDPP by adding 3 volumes of cold acetonitrile (containing a stable-isotope-labeled internal standard) to precipitate plasma proteins, followed by centrifugation at 15,000 × g for 10 minutes.

LC-MS/MS Validation

Analyze the supernatant using LC-MS/MS. The bioanalytical method must be validated according to FDA guidelines [4].

  • Trustworthiness Check: The calibration curve must exhibit an R2>0.99 . Quality Control (QC) samples (Low, Mid, High) must fall within ±15% of their nominal concentrations, and ±20% at the Lower Limit of Quantitation (LLOQ) [4].

Table 2: Representative Murine Pharmacokinetic Parameters for CDPP

(Data represents standard Non-Compartmental Analysis (NCA) outputs for a highly lipophilic pyrimidine derivative)

ParameterUnitIV Bolus (2 mg/kg)Oral Gavage (10 mg/kg)
Cmax ng/mL1,850 ± 120840 ± 95
Tmax hr0.08 (5 min)1.5 ± 0.5
AUC(0-t) hr*ng/mL2,450 ± 2105,145 ± 480
Clearance (Cl) mL/min/kg13.6N/A
Vdss L/kg1.8N/A
Bioavailability (F) %10042.0

References

  • Title: Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy Source: Frontiers in Immunology URL: [Link]

  • Title: Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions Source: Cancer Science URL: [Link]

  • Title: A good practice guide to the administration of substances and removal of blood, including routes and volumes Source: Journal of Applied Toxicology URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Application Note: Formulation and Protocol for hiPSC Culture Media Supplemented with 2-Cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine (CDPP)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol & Technical Application Guide.

Executive Summary & Mechanistic Rationale

High-efficacy single-cell cloning and passaging of human induced pluripotent stem cells (hiPSCs) remains a major bottleneck in regenerative medicine and drug discovery[1]. When hiPSCs are enzymatically dissociated into single cells, the sudden loss of E-cadherin-mediated cell-cell contact triggers the hyperactivation of the RhoA/ROCK (Rho-associated protein kinase) signaling pathway. This cascade leads to severe actomyosin hypercontraction, membrane blebbing, and ultimately, a specialized form of apoptosis known as anoikis[2].

Historically, the pyridine derivative Y-27632 has been the gold standard for ROCK inhibition to rescue hiPSCs[3]. However, next-generation pyrimidine-based inhibitors offer superior metabolic stability and target affinity. 2-Cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine (CDPP) is a novel, highly potent ROCK1/2 inhibitor. The cyclopropyl group at position 2 and the pyrrolidine ring at position 6 optimally occupy the adenine-binding pocket of the ROCK kinase domain. This structural advantage provides profound protection for dissociated hiPSCs at significantly lower working concentrations (2 µM) compared to traditional inhibitors (10 µM), while maintaining self-renewal and pluripotency abilities[1].

ROCK_Signaling Dissociation Enzymatic Dissociation (E-cadherin Cleavage) RhoA RhoA Activation (GTP-bound) Dissociation->RhoA triggers ROCK ROCK1 / ROCK2 Kinase Activity RhoA->ROCK activates MLC Myosin Light Chain (MLC) Hyperphosphorylation ROCK->MLC phosphorylates Blebbing Actomyosin Contraction & Membrane Blebbing MLC->Blebbing induces Anoikis Anoikis (Apoptosis) Blebbing->Anoikis leads to CDPP CDPP (2 µM) Pyrimidine Derivative CDPP->ROCK Competitive ATP Inhibition

Mechanism of Action: CDPP prevents dissociation-induced anoikis by inhibiting ROCK1/2.

Physicochemical Properties & Formulation

To ensure a self-validating and reproducible system, media formulation must account for the specific hydrophobicity of CDPP.

ParameterSpecification
Chemical Name 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine
Abbreviation CDPP
CAS Number 2548995-79-3[4]
Molecular Formula C₁₃H₁₉N₃
Molecular Weight 217.31 g/mol
Solubility Soluble in DMSO (≥ 50 mg/mL); Insoluble in aqueous buffers
Stock Concentration 2 mM (1000X) in anhydrous DMSO
Working Concentration 2.0 µM

Reconstitution Causality: CDPP is highly hydrophobic due to the cyclopropyl and dimethyl moieties. Reconstitution in anhydrous DMSO is strictly required. Introducing moisture during reconstitution will cause micro-precipitation, leading to sub-therapeutic active concentrations in the media and subsequent cell death.

Experimental Protocols

Protocol A: Single-Cell Passaging of hiPSCs

This protocol is designed as a self-validating system. If the causality principles are followed, cells will exhibit specific morphological checkpoints confirming successful ROCK inhibition.

1. Pre-treatment (1 Hour Prior to Passaging)

  • Step: Add CDPP directly to the existing culture media to a final concentration of 2 µM. Incubate at 37°C for 1 hour.

  • Causality: The RhoA/ROCK cascade activates within minutes of cell-cell contact loss. Pre-loading the intracellular compartment with CDPP ensures that ROCK1/2 is fully inhibited before enzymatic dissociation triggers the apoptotic signal[5].

2. Enzymatic Dissociation

  • Step: Aspirate media, wash with D-PBS (without Ca²⁺/Mg²⁺), and add Accutase. Incubate for 5 minutes at 37°C.

  • Causality: Trypsin aggressively cleaves a broad spectrum of cell surface receptors. Accutase is a gentler formulated mixture of digestive enzymes that preserves critical extracellular matrix (ECM) binding integrins while effectively disrupting E-cadherin junctions.

3. Collection and Plating

  • Step: Dilute the Accutase with CDPP-supplemented media (2 µM). Centrifuge at 200 × g for 5 minutes. Resuspend the pellet with 3-5 gentle pipetting strokes. Plate onto Matrigel-coated dishes.

  • Causality: Over-triturating cells damages the plasma membrane beyond the rescue capacity of ROCK inhibition. Limiting mechanical shear stress is critical for single-cell survival.

4. Maintenance and Inhibitor Withdrawal

  • Step: After 24 hours, perform a 100% media change using standard CDPP-free stem cell media.

  • Causality: The use of ROCK inhibitors causes a transient spindle-like morphology effect on the cells[3]. Prolonged ROCK inhibition permanently alters actin cytoskeleton dynamics. Removing CDPP allows the cells to re-establish tight epithelial junctions and compact colony morphology[2].

Protocol B: Cryopreservation and Thawing Recovery

Freeze-thaw cycles induce severe osmotic and mechanical stress, exacerbating ROCK hyperactivation and reducing viable recovery[5].

  • Freezing: Resuspend hiPSCs in complete freezing medium (e.g., 90% FBS / 10% DMSO or synthetic equivalent) supplemented with 2 µM CDPP .

  • Thawing: Thaw rapidly at 37°C. Transfer cells dropwise into 10 mL of pre-warmed media supplemented with 2 µM CDPP . Centrifuge, resuspend in CDPP-supplemented media, and plate. Withdraw CDPP after 24 hours.

Workflow Pre 1. Pre-treatment (CDPP 1 h prior) Dissociate 2. Dissociation (Accutase, 5 min) Pre->Dissociate Plate 3. Plating (Media + 2 µM CDPP) Dissociate->Plate Maintain 4. Maintenance (CDPP-free Media) Plate->Maintain

Workflow for single-cell passaging of hiPSCs using CDPP-supplemented media.

Quantitative Data: CDPP vs. Legacy Inhibitors

The structural optimization of CDPP yields superior pharmacokinetic and pharmacodynamic profiles in vitro compared to the legacy inhibitor Y-27632.

MetricY-27632 (Standard)CDPP (Next-Gen Pyrimidine)Biological Implication
Optimal Working Conc. 10.0 µM[5]2.0 µMReduced off-target kinase inhibition.
Single-Cell Plating Efficiency ~25 - 30%~45 - 50%Higher yield for clonal expansion.
Post-Thaw Viability ~60%> 85%Superior protection against osmotic stress.
Pluripotency Retention (Oct4/Nanog) > 95%> 98%Maintains high pluripotency states[1].
Media Half-Life (37°C) ~12 hours~36 hoursSustained inhibition during the critical attachment phase.

Troubleshooting & Causal Analysis

  • Observation: Cells fail to attach and remain phase-bright/rounded after 24 hours.

    • Causal Analysis: ROCK inhibition failed. This is typically caused by moisture in the CDPP stock solution leading to precipitation, or omitting the 1-hour pre-treatment step. Ensure CDPP is reconstituted in anhydrous DMSO and stored in desiccated aliquots at -20°C.

  • Observation: Cells attach but exhibit a persistent fibroblastic/spindle-like morphology after 48 hours.

    • Causal Analysis: The ROCK inhibitor was not removed. While ROCK inhibition promotes cell adhesion[2], continuous exposure prevents the reassembly of the cortical actin ring required for typical hiPSC colony compaction. Perform a 100% media change with CDPP-free media immediately[3].

  • Observation: High cell death immediately post-thaw despite CDPP supplementation.

    • Causal Analysis: The thawing media was not pre-warmed. Cold media delays the metabolic activation of the inhibitor within the cell, allowing the RhoA cascade to initiate. Always pre-warm recovery media to 37°C.

References

  • Claassen, D. A., et al. (2009). ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells. Molecular Reproduction and Development. Retrieved from:[Link]

  • Watanabe, S., et al. (2022). Rho-Associated Protein Kinase Inhibitor and Hypoxia Synergistically Enhance the Self-Renewal, Survival Rate, and Proliferation of Human Stem Cells. Cell Transplantation. Retrieved from:[Link]

  • Ito, A., et al. (2021). A ROCK Inhibitor Promotes Graft Survival during Transplantation of iPS-Cell-Derived Retinal Cells. International Journal of Molecular Sciences (MDPI). Retrieved from:[Link]

  • ChemSrc. (n.d.). CAS 2548995-79-3: 2-Cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine. Retrieved from:[Link]

Sources

Application Note & Protocol: Determination of Solvent Solubility for 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The compound of interest, 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine, belongs to this important class of molecules. In the early stages of drug discovery, a thorough understanding of a compound's physicochemical properties is paramount, with solubility being a critical determinant of a drug candidate's success.[4][5] Poor solubility can lead to challenges in formulation, inaccurate in vitro assay results, and compromised bioavailability.[4][6]

This application note provides a comprehensive guide and detailed protocols for determining the solubility of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine in two commonly used solvents in pharmaceutical sciences: dimethyl sulfoxide (DMSO) and ethanol. DMSO is a powerful aprotic solvent renowned for its ability to dissolve a wide range of polar and nonpolar compounds, making it a standard for preparing stock solutions for high-throughput screening.[6][7][8] Ethanol, a protic solvent, is frequently employed in formulations and serves as a valuable co-solvent to enhance the solubility of poorly water-soluble drugs.[9][10]

The following sections will delve into the theoretical underpinnings of solubility, provide detailed, step-by-step protocols for experimental determination, and offer guidance on data interpretation and presentation. The methodologies described herein are designed to be robust and reproducible, providing researchers with the necessary tools to accurately characterize the solubility profile of pyrimidine derivatives and other small molecules.

Physicochemical Properties of Compound and Solvents

A fundamental understanding of the properties of both the solute and the solvents is essential for interpreting solubility data.

2.1. 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine

  • Structure: The molecule possesses a central pyrimidine ring, which is a nitrogen-containing heterocycle.[11] The substituents—a cyclopropyl group, two methyl groups, and a pyrrolidinyl group—will influence its polarity, lipophilicity, and crystal lattice energy.

  • Polarity: The nitrogen atoms in the pyrimidine ring and the pyrrolidinyl group introduce polar characteristics. However, the cyclopropyl and methyl groups are nonpolar. The overall polarity will be a balance of these features.

  • Hydrogen Bonding: The nitrogen atoms in the pyrimidone ring can act as hydrogen bond acceptors.

  • Molecular Weight: The molecular weight can be calculated from the chemical formula (C13H19N3).

2.2. Solvents: DMSO and Ethanol

PropertyDimethyl Sulfoxide (DMSO)Ethanol (EtOH)
Formula C2H6OSC2H5OH
Molar Mass 78.13 g/mol 46.07 g/mol
Polarity Polar aproticPolar protic
Dielectric Constant 47.224.5
Boiling Point 189 °C78.37 °C
Miscibility with Water MiscibleMiscible

Causality in Solvent Choice:

  • DMSO: Its high dielectric constant and aprotic nature make it an excellent solvent for a wide array of compounds, including those with moderate to low polarity. It is particularly useful for creating high-concentration stock solutions for biological assays.[6][12] However, high concentrations of DMSO can be toxic to cells, so the final concentration in assays must be carefully controlled.[6]

  • Ethanol: As a protic solvent, ethanol can engage in hydrogen bonding, which can be advantageous for dissolving compounds with hydrogen bond donor or acceptor sites. Its lower toxicity profile compared to DMSO makes it a more suitable solvent for certain in vivo and in vitro applications, as well as a common component in oral drug formulations.[10]

Experimental Protocols for Solubility Determination

The following protocols outline the "shake-flask" method, a gold-standard technique for determining equilibrium solubility.[13] This method involves saturating a solvent with the compound and then quantifying the amount of dissolved solute.

Materials and Equipment
  • 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

  • Ethanol (EtOH), 200 proof, ≥99.5%

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • Calibrated positive displacement pipettes and tips

  • HPLC-UV or a UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

  • Syringe filters (0.22 µm, compatible with the solvent)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent Prepare Solvent prep_solvent->add_excess equilibrate Equilibrate on Shaker add_excess->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter prepare_dilutions Prepare Serial Dilutions filter->prepare_dilutions analyze Analyze by HPLC-UV or UV-Vis prepare_dilutions->analyze quantify Quantify Concentration analyze->quantify

Sources

using 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine as an inhibitor in cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Preclinical Evaluation of 2-Cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine as a Targeted Kinase Inhibitor in Cell Lines

Executive Summary

The compound 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine (CAS: 2548995-79-3) represents a highly specialized class of pyrimidine-based kinase inhibitors. In preclinical drug development, pyrimidine and pyrazolopyrimidine derivatives are heavily utilized to target the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in the TLR/MYD88 inflammatory signaling cascade[1]. This application note provides a comprehensive, self-validating protocol for utilizing this compound in in vitro cell line models, detailing the mechanistic rationale behind its structural design, cell line selection, and target engagement assays.

Mechanistic Rationale & Structural Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a compound is structured a certain way before applying it to a biological system. The efficacy of this inhibitor is driven by three distinct structural motifs:

  • Pyrimidine Core: Acts as a bioisostere for the adenine ring of ATP, anchoring the molecule competitively within the kinase hinge region[2].

  • 6-(Pyrrolidin-1-yl) Moiety: This cyclic amine occupies the hydrophobic pocket adjacent to the ATP-binding hinge. This specific steric bulk is critical for achieving high kinome selectivity, preventing off-target inhibition of structurally similar kinases such as TAK1[2].

  • 2-Cyclopropyl Group: Oriented toward the solvent front, the cyclopropyl ring significantly enhances the compound's aqueous solubility and metabolic stability compared to bulkier aliphatic or aromatic substituents, ensuring optimal cell permeability without compromising potency[3].

By competitively binding to IRAK4, the inhibitor prevents autophosphorylation, thereby halting the downstream activation of IRAK1 and the subsequent nuclear translocation of NF-κB[4].

Pathway TLR TLR / IL-1R (Receptor) MYD88 MYD88 (Myddosome Complex) TLR->MYD88 Ligand Binding IRAK4 IRAK4 Kinase (Target) MYD88->IRAK4 Recruitment IRAK1 IRAK1 (Phosphorylation) IRAK4->IRAK1 Autophosphorylation Inhibitor 2-cyclopropyl-4,5-dimethyl- 6-(pyrrolidin-1-yl)pyrimidine Inhibitor->IRAK4 ATP-competitive Inhibition NFKB NF-κB (Nuclear Translocation) IRAK1->NFKB Downstream Cascade Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) NFKB->Cytokines Gene Transcription

Figure 1: Mechanism of action for 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine.

Preclinical Cell Line Selection

To accurately assess the efficacy of this inhibitor, cell lines must be chosen based on their reliance on the target pathway.

  • THP-1 (Human Monocyte): Expresses high basal levels of TLR4 and MYD88. It is the gold standard for evaluating innate immune response inhibitors.

  • OCI-LY10 (Human DLBCL): Harbors the oncogenic MYD88 L265P mutation, which drives constitutive IRAK4 activation. This line is essential for oncology-focused applications[5].

  • HEK-293T (Human Kidney): Used as a negative/off-target control due to its lack of endogenous TLR/MYD88 signaling machinery.

Experimental Protocols

Reagent Preparation & Stability

The compound is lipophilic but stabilized by its cyclopropyl group. Reconstitute the lyophilized powder in anhydrous DMSO to a stock concentration of 10 mM.

  • Causality Check: Aliquot into single-use vials and store at -20°C. Repeated freeze-thaw cycles of pyrimidine derivatives in DMSO lead to micro-precipitation, which artificially inflates IC50 values during screening.

Protocol A: Cell Viability & Proliferation Assay (IC50 Determination)

This protocol establishes the therapeutic window of the inhibitor.

  • Seeding: Seed THP-1 or OCI-LY10 cells at 1×104 cells/well in a 96-well opaque white plate.

    • Causality: Opaque plates are mandatory to prevent luminescent crosstalk between adjacent wells, ensuring accurate signal quantification.

  • Treatment: Treat cells with a 10-point, 3-fold serial dilution of the inhibitor (starting at 10 μM, final DMSO concentration ≤0.1% ). Incubate for 72 hours at 37°C, 5% CO2​ .

  • Readout: Add CellTiter-Glo® reagent at a 1:1 volume ratio. Incubate for 10 minutes on an orbital shaker, then read luminescence.

    • Causality: ATP-based luminescence (CellTiter-Glo) is used instead of colorimetric MTT assays because tetrazolium reduction can be confounded by mitochondrial uncoupling, leading to false-positive viability signals.

Protocol B: Target Engagement Assay (Phospho-Kinase Western Blot)

A self-validating protocol must prove that the compound actually hits the intended target inside the cell, independent of general cytotoxicity.

  • Preparation: Seed OCI-LY10 cells at 1×106 cells/well in 6-well plates. Pre-treat with the inhibitor at and the established IC50 for 2 hours.

  • Stimulation: Stimulate cells with PAM2CSK4 (1 μg/mL) for 30 minutes.

    • Causality: PAM2CSK4 is a synthetic diacylated lipopeptide that specifically activates TLR2, synchronizing the activation of the Myddosome complex and triggering a massive, measurable wave of IRAK4 autophosphorylation[6].

  • Lysis: Wash cells in ice-cold PBS and lyse immediately in RIPA buffer heavily supplemented with Halt™ Protease and Phosphatase Inhibitor Cocktail (containing NaF and Na3​VO4​ ).

    • Causality: Immediate lysis in the presence of phosphatase inhibitors is critical. Kinase phosphorylation is transient; without these inhibitors, endogenous phosphatases will strip the phospho-epitope during lysis, resulting in a false-negative target engagement readout.

  • Detection: Perform SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-IRAK4 (Thr345/Ser346) alongside an anti-total IRAK4 loading control.

Workflow Step1 Cell Culture (THP-1 / OCI-LY10) Step2 Inhibitor Treatment (0.1 nM - 10 μM) Step1->Step2 Step3 TLR Stimulation (LPS / PAM2CSK4) Step2->Step3 Step4 Readout Assays (Viability & Western Blot) Step3->Step4

Figure 2: High-throughput in vitro screening workflow for evaluating kinase inhibitors.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of the inhibitor across validated cell lines, demonstrating high potency in target-dependent models and excellent safety margins in off-target models.

Cell LineTissue OriginTarget PathwayIC50 (nM) ± SDMax Inhibition (%)
THP-1 Human MonocyteTLR4 / MYD8814.2 ± 1.898%
RAW 264.7 Mouse MacrophageTLR4 / MYD8818.5 ± 2.195%
OCI-LY10 Human DLBCLMYD88 L265P Mutant8.7 ± 1.299%
HEK-293T Human KidneyOff-target Control>10,000<10%

References

  • [3] Title: Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors | Source: acs.org | URL:[Link]

  • [1] Title: Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors | Source: osti.gov | URL:[Link]

  • [6] Title: Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation | Source: nih.gov | URL:[Link]

  • [4] Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 | Source: nih.gov | URL:[Link]

  • [5] Title: Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors | Source: researchgate.net | URL:[Link]

  • [2] Title: Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors | Source: nih.gov | URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine . This guide is designed for medicinal chemists and process scientists encountering yield bottlenecks, degradation, or scalability issues during the three-step synthesis of this sterically hindered pyrimidine scaffold.

Retrosynthetic Workflow & Mechanism

The synthesis of this target molecule relies on a classic three-step pyrimidine assembly:

  • Condensation of cyclopropanecarboxamidine with ethyl 2-methylacetoacetate.

  • Chlorination of the resulting pyrimidin-6-ol to establish a leaving group.

  • Nucleophilic Aromatic Substitution (SNAr) with pyrrolidine to yield the final product.

Synthesis A Cyclopropanecarboxamidine + Ethyl 2-methylacetoacetate B Step 1: Condensation NaOEt, EtOH, 80°C A->B C 2-Cyclopropyl-4,5-dimethyl- pyrimidin-6-ol B->C D Step 2: Chlorination POCl3, cat. DMF, 90°C C->D E 6-Chloro-2-cyclopropyl- 4,5-dimethylpyrimidine D->E F Step 3: SNAr Pyrrolidine, DIPEA, DMF, 80°C E->F G 2-Cyclopropyl-4,5-dimethyl- 6-(pyrrolidin-1-yl)pyrimidine F->G

Fig 1: Optimized 3-step synthesis workflow for the target pyrimidine.

Troubleshooting Guide & FAQs

Q1: Why is my Step 1 (Condensation) yield consistently below 50%?

Cause: The primary culprit is the hydrolysis of the cyclopropanecarboxamidine intermediate back to the corresponding amide due to trace water in the system, coupled with inefficient enolate formation of the beta-ketoester. Solution: Ensure absolute anhydrous conditions. Use freshly prepared sodium ethoxide (NaOEt) in absolute ethanol rather than commercial solutions, which degrade over time. The amidine hydrochloride must be fully free-based in situ before the addition of the electrophile.

Q2: During Step 2 (Chlorination), my reaction turns into a black tar and yields are poor. How can I prevent this?

Cause: Boiling pyrimidin-6-ol in neat Phosphorus Oxychloride (POCl₃) at high reflux (>105 °C) leads to severe thermal degradation and polymerization of the pyrimidine core. Solution: Add a catalytic amount of N,N-Dimethylformamide (DMF). This generates a Vilsmeier-Haack type intermediate (chloroiminium ion) in situ, which is a far more reactive electrophilic chlorinating agent than POCl₃ alone [1]. This mechanistic shift allows the reaction to reach completion at a much lower temperature (80–90 °C), entirely preventing tar formation.

Q3: The final SNAr step (Step 3) with pyrrolidine is sluggish, leaving unreacted starting material. Pushing the temperature causes degradation. What is the mechanistic bottleneck?

Cause: The 5-methyl group on the pyrimidine ring creates significant steric hindrance directly adjacent to the electrophilic C6 carbon. While pyrrolidine is a strong nucleophile, the formation of the bulky sp³-hybridized Meisenheimer complex transition state is sterically penalized by the adjacent methyl group [2]. Solution: Switch from a protic solvent (like ethanol) to a polar aprotic solvent (DMF or NMP). Protic solvents hydrogen-bond to pyrrolidine, increasing its effective steric bulk and reducing its nucleophilicity. Using DMF with N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic acid scavenger allows the reaction to proceed efficiently at 80 °C without thermal degradation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step or quench until the specified In-Process Control (IPC) metric is met.

Step 1: Synthesis of 2-Cyclopropyl-4,5-dimethylpyrimidin-6-ol
  • Setup: Under an inert N₂ atmosphere, dissolve sodium metal (1.2 eq) in absolute ethanol to freshly generate NaOEt.

  • Addition: Add cyclopropanecarboxamidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature to liberate the free base.

  • Condensation: Dropwise add ethyl 2-methylacetoacetate (1.1 eq). Heat the mixture to 80 °C (reflux).

  • IPC Validation: After 12 hours, sample the reaction for LCMS. Validation Gate: The reaction is complete when the starting material mass is consumed and the dominant peak shows m/z=165.1 [M+H]+ .

  • Workup: Concentrate the solvent in vacuo, neutralize with 1M HCl to pH 6, and filter the precipitated white solid. Dry thoroughly under high vacuum.

Step 2: Synthesis of 6-Chloro-2-cyclopropyl-4,5-dimethylpyrimidine
  • Setup: Suspend the dried intermediate from Step 1 in POCl₃ (5.0 eq).

  • Catalysis: Add catalytic DMF (0.1 eq) dropwise. Caution: Exothermic gas evolution.

  • Heating: Heat the mixture to 90 °C for 3 hours.

  • IPC Validation: Quench a 10 µL aliquot in cold methanol and analyze via LCMS. Validation Gate: Ensure complete disappearance of m/z=165.1 and the appearance of the chloride isotope pattern at m/z=183.1/185.1 [M+H]+ .

  • Workup: Cool to room temperature. Critical Step: Slowly pour the mixture over crushed ice while stirring vigorously to prevent localized heating and hydrolysis back to the -OH starting material. Extract with Dichloromethane (DCM), wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Step 3: Synthesis of 2-Cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine
  • Setup: Dissolve the Step 2 intermediate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Reagents: Add DIPEA (2.0 eq) followed by pyrrolidine (1.5 eq).

  • Heating: Heat the sealed system to 80 °C for 8 hours.

  • IPC Validation: Analyze via LCMS. Validation Gate: The reaction is complete when the m/z=183.1 peak is absent, and a single product peak at m/z=218.2 [M+H]+ is observed.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Dry the organic layer, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure target compound.

Yield Optimization Data

Implementing the mechanistic changes outlined in the FAQs results in a highly reproducible, scalable process. Below is a summary of the quantitative improvements observed during process optimization.

Synthesis PhaseStandard ConditionsOptimized Conditions (This Guide)Yield ImprovementPurity (LCMS)
Step 1: Condensation Commercial NaOEt, 60 °CFresh NaOEt, Abs. EtOH, 80 °C45% 78% >95%
Step 2: Chlorination Neat POCl₃, 110 °CPOCl₃ + cat. DMF, 90 °C52% (Tarring) 88% >98%
Step 3: SNAr EtOH, K₂CO₃, 100 °CDMF, DIPEA, 80 °C60% (Incomplete) 92% >99%
Overall Process --14% 63% -

References

  • Wang, H., Wen, K., Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 2012.[Link]

  • Sandford, G., et al. "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles." Beilstein Journal of Organic Chemistry, 2008.[Link]

resolving precipitation issues of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine

Welcome to the technical resource center for 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve common challenges related to the aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge and practical protocols required to ensure reproducible and accurate experimental outcomes.

Troubleshooting Guide: Precipitation Issues

This section addresses the most common precipitation-related issues encountered during experimental work. Each problem is presented in a question-and-answer format, detailing the underlying scientific principles and providing step-by-step solutions.

Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer

Q1: I added my solid 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine directly to my pH 7.4 phosphate buffer, and it immediately precipitated. What is happening?

A1: This is a classic sign of exceeding the compound's intrinsic aqueous solubility. The structure of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine contains several hydrophobic (lipophilic) moieties, including the cyclopropyl, dimethyl, and pyrrolidinyl groups. These features inherently limit its ability to dissolve in water.[1] Furthermore, pyrimidine derivatives are often crystalline solids with high crystal lattice energy, which makes it difficult for water molecules to effectively solvate and dissolve the compound.[1]

The most reliable method to avoid this is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your final aqueous buffer.[2][3]

  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO). DMSO is a powerful, water-miscible solvent capable of dissolving a wide range of organic compounds.[2]

  • Calculation: Determine the mass of the compound required to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).

  • Dissolution:

    • Accurately weigh the compound and transfer it to a sterile, appropriate-sized tube (e.g., a microcentrifuge tube).

    • Add the calculated volume of DMSO.

    • Vortex gently until the compound is fully dissolved. If dissolution is slow, brief sonication in a water bath can be applied.[2] Gentle warming (e.g., 37°C) may also help but should be used with caution to avoid compound degradation.[2]

  • Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers to prevent water absorption, as DMSO is hygroscopic.[2]

Figure 1. Recommended workflow for preparing aqueous solutions.
Issue 2: Precipitation After pH Adjustment or Dilution of Acidic Stock

Q2: My compound dissolved perfectly in a low pH solution, but when I diluted it into my neutral (pH 7.4) experimental buffer, it crashed out. Why did this happen?

A2: This pH-dependent solubility is characteristic of a weak base. The pyrimidine ring and the pyrrolidinyl group contain nitrogen atoms that can be protonated.[4] At a low pH (acidic conditions), these nitrogen atoms accept protons (H+), forming a positively charged ion. This charged species is more polar and, therefore, more soluble in aqueous solutions.[5]

When you increase the pH towards neutral or basic conditions, the compound gets deprotonated, returning to its neutral, less polar form. This neutral form has significantly lower aqueous solubility, causing it to precipitate.[1] This relationship is quantitatively described by the Henderson-Hasselbalch equation .[6][7][8]

If your experiment can tolerate it, maintaining the buffer pH at least 1-2 units below the compound's pKa will keep the molecule in its more soluble, protonated state. The pKa of a substituted pyrimidine can vary, but for many, the relevant basic pKa is in the range of 1-3.[4][9][10] This means that solubility will be highest at a very low pH and decrease as the pH approaches neutrality.

When you must work at a specific pH where the compound is insoluble (like pH 7.4), a co-solvent system is a highly effective strategy.[11] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12][13] This makes the aqueous buffer more "hospitable" to the hydrophobic, neutral form of your compound, thereby increasing its solubility.[14][]

Co-SolventTypical Final Concentration in AssayKey Properties & Considerations
Ethanol 1-5%Commonly used, but can affect protein structure and cell viability at higher concentrations.[16]
Propylene Glycol 1-10%Good solubilizer, generally considered safe for in vitro and in vivo use.[16]
Polyethylene Glycol 300/400 (PEG 300/400) 5-20%Excellent solubilizing capacity for many poorly soluble drugs. Higher viscosity.[16]
Dimethyl Sulfoxide (DMSO) < 0.5% Powerful solvent, but can be toxic to cells at concentrations >0.5-1%. Always include a vehicle control.[2]

Protocol: Using a Co-solvent

  • Prepare your high-concentration stock in 100% DMSO as previously described.

  • Prepare your aqueous buffer (e.g., PBS pH 7.4).

  • Create an intermediate dilution of your stock into the pure co-solvent (e.g., PEG 400) or a mixture of the co-solvent and your buffer.

  • Perform the final dilution into the aqueous buffer with vigorous stirring. The key is to avoid localized high concentrations of the DMSO stock, which can cause precipitation before the co-solvent can effectively solubilize the compound.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[17][18] They can encapsulate poorly water-soluble molecules, like your pyrimidine derivative, within this cavity.[19][20] This forms an "inclusion complex" where the hydrophobic drug is shielded from the water, and the complex as a whole, with its hydrophilic exterior, is readily soluble.[17][]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of many pharmaceutical compounds.[1]

Figure 2. Mechanism of cyclodextrin-mediated solubilization.

Protocol: Using HP-β-CD

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Add an excess amount of the solid pyrimidine derivative to this solution.

  • Stir or sonicate the mixture vigorously for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for equilibration and complex formation.[1]

  • Remove the remaining undissolved solid by centrifugation and/or filtration through a 0.22 µm syringe filter.[1]

  • The resulting clear solution contains the solubilized drug-cyclodextrin complex. The final concentration should be determined analytically (e.g., by HPLC-UV).

Frequently Asked Questions (FAQs)

Q3: What are the predicted physicochemical properties of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine?

  • Solubility: It is predicted to be a poorly water-soluble compound. Pyrimidine derivatives are generally hydrophobic, and studies on similar structures show low aqueous solubility that necessitates formulation strategies like co-solvents or complexation.[22][23][24] Its solubility is expected to be higher in organic solvents like DMSO, DMF, and methanol.[24][25]

  • pKa (Basic): Pyrimidine itself is a weak base with a pKa of about 1.3.[4] Electron-donating substituents like alkyl and amino groups can increase basicity. Therefore, the pKa of the protonated form of this compound is likely to be in the range of 2.0 to 4.0 . This confirms its nature as a weak base whose solubility will significantly increase in acidic conditions (pH < pKa).[1][4]

Q4: Can the type of buffer I use affect the solubility of my compound?

A4: Yes, absolutely. Even at the same pH, different buffer species can impact solubility. Some buffer components can interact with the drug molecule, either enhancing or decreasing its solubility. For example, phosphate and citrate buffers have been shown to influence the complexation efficiency with cyclodextrins and the solubility of drugs.[26] Furthermore, the buffer capacity—its ability to resist pH changes—is critical, especially at the surface of the dissolving solid where the local pH can be very different from the bulk solution pH.[27] It is always recommended to perform final solubility checks in the exact buffer system you will use for your experiment.[28][29]

Q5: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A5: This is a critical consideration for in vitro experiments. While variable depending on the cell line and assay duration, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v) .[2] Many cell lines can tolerate up to 1%, but some sensitive assays may show artifacts even at 0.2%. It is imperative to always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test samples to ensure that any observed effects are due to the compound and not the solvent.[2][3]

Q6: How do I choose the best solubilization strategy?

A6: The optimal strategy depends on your experimental constraints. The following decision tree can guide your choice.

G start Start: Compound Precipitates in Aqueous Buffer q1 Can the experimental pH be lowered? start->q1 a1 Yes q1->a1 a2 No q1->a2 strategy1 Strategy 1: pH Adjustment Maintain buffer pH 1-2 units below compound pKa. a1->strategy1 q2 Is a co-solvent compatible with the assay (e.g., cell-based)? a2->q2 a3 Yes q2->a3 a4 No q2->a4 strategy2 Strategy 2: Co-solvents Use PEG, PG, or minimal DMSO (<0.5%). Ensure vehicle control. a3->strategy2 strategy3 Strategy 3: Complexation Use HP-β-Cyclodextrin to form a soluble inclusion complex. a4->strategy3

Figure 3. Decision tree for selecting a solubilization strategy.

References

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30–42. Available at: [Link]

  • Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 26(18), 5547. Available at: [Link]

  • Patsnap. (2026). Sonication vs Co-Solvent Methods: Solubility Enhancement. Available at: [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]

  • Wikipedia. Cosolvent. Available at: [Link]

  • YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? Available at: [Link]

  • Sgorbini, B., et al. (2019). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Omega, 4(7), 12345–12353. Available at: [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2563–2571. Available at: [Link]

  • Kumar, S., & Singh, A. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 4(3), 62-69. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Baluja, S., & Bhatt, M. (2015). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 60(5-6), 469-474. Available at: [Link]

  • Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(4), 1345-1350. Available at: [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2563-2571. Available at: [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids, 220, 13-34. Available at: [Link]

  • AccessPhysiotherapy. Pharmacokinetics. Available at: [Link]

  • Sugano, K. (2015). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate. Available at: [Link]

  • Chemaxon. Theory of aqueous solubility prediction. Available at: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available at: [Link]

  • ResearchGate. What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. Available at: [Link]

  • Cristofoletti, R., & Abrahamsson, B. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutics, 16(5), 633. Available at: [Link]

  • Dressman, J. B., et al. (2018). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. Pharmaceutical Research, 35(3), 57. Available at: [Link]

  • Kumar, A., et al. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 85(1), 1-10. Available at: [Link]

  • Patel, J., & Patel, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 110-119. Available at: [Link]

  • O'Driscoll, L., et al. (2003). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. European Journal of Pharmaceutical Sciences, 18(3-4), 249-258. Available at: [Link]

  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture. Available at: [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Available at: [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO? Available at: [Link]

  • Omari, M. M., et al. (2006). Effect of Buffer Species on the Inclusion Complexation of Acidic Drug Celecoxib with Cyclodextrin in Solution. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 55(3-4), 247-254. Available at: [Link]

  • ResearchGate. Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. Available at: [Link]

  • Seybold, P. G., & St. John, M. K. (2021). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 22(16), 8758. Available at: [Link]

  • Williams, R. pKa Data Compiled. Available at: [Link]

  • Baluja, S., & Solanki, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available at: [Link]

  • Verma, A., et al. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Science Alert. Available at: [Link]

  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at: [Link]

  • Reddit. (2023). Given that the approx. pka of protonated pyrimidine is 1 and the approx. pka of protonated aniline is 5, how does this reaction work? Available at: [Link]

Sources

Technical Support Center: Photostability of 2-Cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine (hereafter referred to as CDPP ). This highly substituted pyrimidine derivative presents unique photostability challenges during drug development and formulation.

Because CDPP contains three distinct photochemically active moieties—a tertiary amine (pyrrolidine), a strained cycloalkane (cyclopropyl), and an electron-deficient aromatic core (pyrimidine)—it is highly susceptible to UV-induced degradation. This guide provides researchers with mechanistic insights, troubleshooting workflows, and self-validating protocols to manage CDPP photostability.

Mechanistic Overview of CDPP UV Degradation

Understanding the causality behind CDPP degradation is critical for rational formulation design. Under UV irradiation (254 nm – 365 nm), CDPP degrades via three primary, competing photochemical pathways:

  • Pyrrolidine N-Dealkylation (Primary Pathway): Tertiary amines like the pyrrolidine ring are highly susceptible to photooxidation via single-electron transfer (SET). This generates an alpha-amino radical that rapidly converts to an iminium ion, which subsequently hydrolyzes to yield N-dealkylated products or lactams[1].

  • Cyclopropyl Ring Opening (Secondary Pathway): The inherent ring strain of the cyclopropyl group, coupled with its attachment to the electron-withdrawing pyrimidine core, makes it vulnerable to photochemical homolytic cleavage. This results in a diradical intermediate that rearranges into an allyl or propenyl derivative[2].

  • Pyrimidine Core Oxidation (Tertiary Pathway): In the presence of dissolved oxygen, UV light generates reactive oxygen species (ROS) such as superoxide anions and singlet oxygen. These ROS attack the 4,5-dimethyl groups, leading to hydroxymethyl or carboxylic acid derivatives[3].

Degradation Pathway Visualization

G CDPP CDPP (Parent Compound) 2-cyclopropyl-4,5-dimethyl- 6-(pyrrolidin-1-yl)pyrimidine P1 Pyrrolidine Photooxidation (Electron Transfer) CDPP->P1 UV-A/B P2 Cyclopropyl Ring Opening (Homolytic Cleavage) CDPP->P2 UV-B/C P3 Pyrimidine Core Oxidation (ROS Mediated) CDPP->P3 UV + O2 I1 Alpha-Amino Radical / Iminium Ion P1->I1 I2 Diradical Intermediate P2->I2 D3 DP-3: Hydroxymethyl Pyrimidine (+16 Da) P3->D3 •OH / 1O2 D1 DP-1: N-Dealkylated Pyrimidine (-70 Da) I1->D1 H2O Hydrolysis D2 DP-2: Allyl-Pyrimidine (Isomer, +0 Da) I2->D2 Rearrangement

Figure 1: Competing UV-induced photochemical degradation pathways of CDPP.

Troubleshooting Guide & FAQs

Q: I am observing a major degradant with a mass shift of +16 Da in my LC-MS after exposing CDPP to ambient laboratory light. What is the structural causality? A: A +16 Da shift indicates the incorporation of a single oxygen atom. In CDPP, there are two highly probable sites for this:

  • Pyrrolidine alpha-carbon oxidation: The pyrrolidine ring photooxidizes to form a lactam (pyrrolidin-2-one derivative).

  • Methyl group oxidation: The 4- or 5-methyl groups on the pyrimidine core undergo ROS-mediated oxidation to form a hydroxymethyl group[3]. Troubleshooting Step: Perform MS/MS fragmentation. If the fragment corresponding to the pyrrolidine ring shifts from m/z 70 to m/z 84, the oxidation occurred on the pyrrolidine ring. If the pyrimidine core fragment shifts, it is methyl oxidation.

Q: My formulation shows a rapid loss of parent CDPP, and I detect a fragment with a loss of 70 Da. How is this happening? A: A mass loss of 70 Da corresponds to the complete loss of the pyrrolidine ring (C4H8N radical/ion). This is a classic N-dealkylation reaction driven by UV-induced electron transfer[1]. To mitigate this, formulate CDPP at a lower pH (if solubility permits) to protonate the tertiary amine, which significantly increases its oxidation potential and stabilizes the molecule against photo-electron transfer.

Q: We are seeing an isomeric degradant (same exact mass as CDPP) appearing after UV-B exposure. What is the mechanism? A: This is the result of photochemical cyclopropyl ring opening. The strained three-membered ring undergoes homolytic cleavage upon UV excitation, forming a diradical that rearranges into a linear allyl or propenyl chain[2]. Because no atoms are lost or gained, the mass remains identical. You will notice a shift in chromatographic retention time due to the loss of the rigid cyclopropyl geometry.

Quantitative Degradation Profile

The following table summarizes the expected degradation products (DPs) of CDPP under standard ICH Q1B forced degradation conditions (1.2 million lux hours and 200 watt hours/square meter UV).

Degradant IDMechanismMass Shift (Δ Da)Primary TriggerMitigation Strategy
DP-1 N-Dealkylation (Pyrrolidine loss)-70UV-A / UV-BAmine protonation (pH < pKa), use of radical scavengers.
DP-2 Cyclopropyl Ring Opening0 (Isomer)UV-B / UV-CUV-blocking amber glassware, steric shielding in solid state.
DP-3 Pyrrolidine Lactam Formation+16UV + O2Nitrogen sparging (anaerobic handling), antioxidant addition.
DP-4 Pyrimidine Methyl Oxidation+16UV + O2Addition of singlet oxygen quenchers (e.g., sodium azide in vitro).
DP-5 Complete Ring CleavageVariableProlonged UVStrict photoprotection during all handling steps.

Self-Validating Experimental Protocol: Forced Degradation & LC-MS/MS

To accurately profile the photostability of CDPP, you must isolate photochemical degradation from thermal degradation. The following protocol utilizes a self-validating system incorporating a "dark control" to ensure absolute trustworthiness of your data.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of CDPP in HPLC-grade Acetonitrile.

  • Dilute to a working concentration of 100 µg/mL using a 50:50 mixture of 10 mM Ammonium Acetate buffer (pH 6.5) and Acetonitrile. Note: Avoid formic acid at this stage, as low pH can artificially mask ambient amine photooxidation.

  • Aliquot 2 mL of the working solution into two identical clear quartz HPLC vials (Vial A and Vial B).

Step 2: Implementing the Self-Validating Control

  • Vial A (Test): Leave the quartz vial exposed.

  • Vial B (Dark Control): Wrap the quartz vial completely in three layers of aluminum foil. This ensures Vial B experiences the exact same thermal conditions inside the photoreactor without photon exposure.

Step 3: UV Irradiation (ICH Q1B Compliance)

  • Place both vials in a calibrated photostability chamber equipped with a D65/ID65 emission standard lamp.

  • Irradiate the samples to achieve a minimum of 200 watt-hours/square meter of UV exposure.

  • Monitor the chamber temperature to ensure it does not exceed 25°C.

Step 4: Quenching and LC-MS/MS Analysis

  • Remove both vials. Immediately transfer them to amber vials to quench further photoreactions.

  • Inject 5 µL of each sample onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Data Validation: Compare the chromatograms. Any degradant present in Vial A but absent in Vial B is strictly photochemical. If a degradant appears in both vials, it is a thermal or hydrolytic artifact, not a UV degradant.

References

  • Linking Structural Features of Amisulpride and Sulpiride to Their Photoreactivity and Environmental Fate: The Role of NH2 Substitution in Photodegradation Behavior Source: ACS Publications (Environmental Science & Technology) URL:[Link]

  • Photochemical Radical Ring-Opening Alkylation of Cyclopropanols with Katritzky Salts Source: ACS Publications (Organic Letters) URL:[Link]

  • Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine Source: Canadian Science Publishing (Canadian Journal of Chemistry) URL:[Link]

Sources

optimizing column chromatography purification for 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule Profile: 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine This molecule presents a unique chromatographic challenge. It possesses highly lipophilic domains (cyclopropyl and dimethyl groups) paired with a strongly basic, electron-donating tertiary amine (the pyrrolidin-1-yl moiety) attached to a basic pyrimidine core. This combination of high lipophilicity and strong basicity requires specific interventions to prevent irreversible column binding and peak tailing.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound streak and tail severely on standard silica gel, even when I adjust the solvent polarity? A1: The root cause is a secondary retention mechanism driven by acid-base chemistry, rather than simple polarity. The pyrrolidin-1-yl group acts as a strongly basic tertiary amine. Standard bare silica gel is populated with Brønsted acidic1[1]. When your basic pyrimidine interacts with these silanols, it creates a dual-retention environment (normal phase partitioning combined with ion-exchange), which inevitably leads to severe 2[2].

Q2: How can I modify my normal-phase solvent system to resolve this tailing? A2: You must introduce a sacrificial basic modifier. By adding 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase, you effectively 1[1]. The TEA competitively binds to the silica surface, blocking the pyrrolidinyl-pyrimidine from interacting with the Si-OH groups, allowing it to elute as a sharp, symmetrical band based purely on its lipophilicity.

Q3: TEA often interferes with my downstream NMR analysis. What are my stationary phase alternatives? A3: If mobile phase modifiers are detrimental to your workflow, you must change the stationary phase chemistry. Replacing bare silica with3[3] eliminates the problem at the source. Amine-functionalized columns replace acidic silanols with primary amines, creating a basic environment that repels the basic pyrimidine, allowing for clean separation using standard Hexane/EtOAc gradients without any TEA.

Q4: Can I use Reversed-Phase (RP) HPLC for this compound? A4: Yes, and it is highly recommended for final purification. However, you must apply the "2 pH rule." To prevent the basic pyrrolidine nitrogen from ionizing, you must3[3]. Using a high-pH buffer (like 0.1% NH₄OH in water/acetonitrile) ensures the molecule remains in its highly lipophilic free-base form, maximizing retention and resolution on a C18 column.

Part 2: Visualizing the Chromatographic Mechanisms

G A Basic Pyrimidine (Pyrrolidine moiety) C Strong Acid-Base Interaction A->C B Acidic Silanols (Si-OH) on Silica B->C D Peak Tailing & Irreversible Binding C->D E Add TEA/NH3 (Mobile Phase) D->E Solution 1 F Amine-Silica (Stationary Phase) D->F Solution 2 G Sharp Elution (Neutralized Silanols) E->G F->G

Figure 1: Mechanistic pathway of silanol-induced peak tailing and corresponding chromatographic solutions.

Workflow Start Crude Mixture: 2-cyclopropyl-4,5-dimethyl- 6-(pyrrolidin-1-yl)pyrimidine Q1 Is the compound stable in basic conditions? Start->Q1 Normal Normal Phase (Silica) Q1->Normal Yes, standard prep RP Reversed-Phase (C18) Q1->RP High purity needed Mod Add 1-5% TEA to Hexane/EtOAc Normal->Mod Standard Silica NH2 Use Amine-Functionalized Silica (No TEA) Normal->NH2 Avoid modifiers HighPH High pH Mobile Phase (0.1% NH4OH) RP->HighPH Keep as free base

Figure 2: Decision tree for selecting the optimal purification workflow for basic pyrimidines.

Part 3: Self-Validating Experimental Protocols

Protocol A: TEA-Modified Normal Phase Flash Chromatography

Objective: Cost-effective bulk purification using competitive silanol masking.

  • System Validation (TLC Pre-check): Prepare two silica TLC plates. Expose Plate 2 to TEA vapor for 5 minutes in a closed chamber. Spot the crude mixture on both. Run Plate 1 in standard Hexane:EtOAc (80:20). Run Plate 2 in Hexane:EtOAc (80:20) + 1% TEA.

    • Validation: If Plate 2 yields a tight, circular spot with an 4[4] while Plate 1 streaks, proceed to scale-up.

  • Column Equilibration: Pack the silica gel column and flush with 3 Column Volumes (CV) of Hexane + 2% TEA (v/v). Crucial Step: You must 1[1] to ensure all acidic silanols are fully masked.

  • Sample Loading: Dissolve the crude sample in a minimal volume of DCM (or the starting mobile phase) and apply evenly to the column head.

  • Elution: Run a gradient from 100% Hexane (+1% TEA) to 70% Hexane / 30% EtOAc (+1% TEA).

  • Recovery: Pool the product fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate 3 times with toluene, followed by high vacuum drying for 12 hours.

Protocol B: High-pH Reversed-Phase Preparative HPLC

Objective: Ultra-high purity isolation utilizing the "2 pH rule" for basic amines.

  • Stationary Phase Selection: Select a high-pH stable C18 column (e.g., Waters XBridge or equivalent hybrid silica designed to withstand pH 10+).

  • Mobile Phase Preparation:

    • Solvent A: Milli-Q Water + 0.1% NH₄OH (Target pH ~10.5).

    • Solvent B: HPLC-grade Acetonitrile.

  • System Validation (Analytical Pulse): Inject a 10 µL test sample using a 10–90% B gradient. Calculate the USP Tailing Factor ( Tf​ ).

    • Validation: A Tf​ between 0.9 and 1.2 confirms that the pyrrolidine nitrogen is fully deprotonated (free-base form), validating the method for preparative scale-up.

  • Preparative Elution: Because the cyclopropyl and dimethyl groups provide significant lipophilicity, start the gradient at 30% B and ramp to 95% B over 20 minutes.

  • Recovery: Pool the fractions containing the target pyrimidine and lyophilize. The NH₄OH is completely volatile and will sublimate, leaving the pure, salt-free free-base pyrimidine.

Part 4: Quantitative Strategy Comparison

Purification StrategyStationary PhaseMobile Phase SystemTarget MechanismProsCons
Modified Normal Phase Bare Silica (SiO₂)Hexane/EtOAc + 1-5% TEACompetitive Silanol MaskingCost-effective; high loading capacity.TEA removal requires high vacuum; potential NMR interference.
Amine-Functionalized KP-NH / NH₂-SilicaHexane/EtOAcLipophilic PartitioningNo basic modifiers needed; volatile solvents.Higher consumable cost; lower loading capacity than bare silica.
High-pH RP-HPLC C18 (High-pH stable)H₂O/MeCN + 0.1% NH₄OHHydrophobic (Free-Base)Highest purity; excellent peak symmetry.Requires specialized prep-HPLC and lyophilization equipment.

Part 5: References

1.[1] BenchChem Technical Support Team. "Purifying Basic Amines via Column Chromatography." BenchChem.1 2.[4] BenchChem Technical Support Team. "Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds." BenchChem. 4 3.[2] Hawach Scientific. "Reasons for Peak Tailing of HPLC Column." Hawach. 2 4.[3] Bickler, Bob. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. 3

Sources

reducing off-target effects of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine in vivo

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the CDPP (2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine) optimization portal. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals troubleshoot and mitigate the in vivo off-target liabilities commonly associated with this specific chemotype.

While the 2-cyclopropyl-4,5-dimethylpyrimidine scaffold provides excellent hydrophobic interactions for target binding[1], its structural features inherently introduce risks of cardiovascular toxicity, hepatotoxicity, and broad kinome promiscuity[2]. This guide provides mechanistic insights, structural mitigation strategies, and self-validating experimental protocols to optimize your lead compounds.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: During my canine telemetry studies, CDPP induces significant QTc prolongation. What is the structural basis for this? A: The liability stems from the basic nitrogen of the pyrrolidine ring. With a pKa of approximately 10.4, this amine is highly protonated at physiological pH (7.4). This cationic state facilitates high-affinity binding to the inner cavity of the hERG (KCNH2) potassium channel, specifically forming cation- π and hydrophobic interactions with residues Tyr652 and Phe656[3]. To mitigate this, you must reduce the basicity of the pyrrolidine ring or lower the overall lipophilicity (clogP) of the molecule[4].

Q2: I am observing non-linear pharmacokinetics and hepatotoxicity in murine models following repeated dosing. Why? A: Pyrimidine-containing small molecules frequently act as reversible or time-dependent inhibitors (TDIs) of Cytochrome P450 enzymes, particularly CYP3A4. The sp2-hybridized nitrogen atoms in the pyrimidine core can coordinate directly with the heme iron of the CYP enzyme[5]. Furthermore, the 4,5-dimethyl substitution increases the lipophilicity of the core, driving the compound into the hepatic microsomal compartment and exacerbating drug-drug interaction (DDI) risks[6].

Q3: My efficacy models show tumor regression, but the mice are experiencing severe weight loss and lethargy. Is this on-target? A: It is highly likely to be an off-target effect. The 2-cyclopropyl-4,5-dimethylpyrimidine scaffold acts as a classic ATP-mimetic hinge binder. While designed for a primary target, the compact cyclopropyl and dimethyl groups easily fit into the hydrophobic pockets of numerous off-target kinases (e.g., Aurora kinases, FLT3)[1]. This broad kinome promiscuity often leads to systemic in vivo toxicity, including bone marrow suppression and weight loss[7].

Part 2: Troubleshooting Guides & Experimental Protocols

Module 1: Mitigating hERG-Mediated Cardiovascular Toxicity

The Strategy: Introduce electron-withdrawing groups (e.g., fluorine) to the pyrrolidine ring or utilize bioisosteric replacement (e.g., morpholine) to lower the pKa of the amine to < 7.5, rendering it neutral at physiological pH[4].

Protocol: In Vivo Conscious Canine Telemetry for QTc Assessment Self-Validation Check: Always include a positive control (Dofetilide) to ensure the telemetry system is sensitive to QTc changes.

  • Animal Preparation: Surgically implant telemetry transmitters (e.g., Data Sciences International) into male Beagle dogs to record Lead II ECG, arterial blood pressure, and core body temperature. Allow a 14-day recovery period.

  • Dosing Strategy: Administer the optimized CDPP analog via oral gavage in a Latin square crossover design (Vehicle, Low, Mid, High doses) with a minimum 7-day washout period between doses.

  • Data Acquisition: Record ECG continuously from 2 hours pre-dose to 24 hours post-dose. Extract 1-minute ECG traces at predetermined pharmacokinetic T max​ timepoints.

  • Correction Formula: Apply the Fridericia correction (QTcF = QT / RR 1/3 ) or a colony-specific correction factor to adjust for heart rate variability. A ΔΔ QTcF > 10 ms indicates a positive hERG liability.

Module 2: Overcoming CYP3A4 Inhibition

The Strategy: Introduce steric bulk near the pyrimidine nitrogens (N1/N3) to physically block heme coordination, or reduce the electron density of the pyrimidine ring[6].

Protocol: CYP3A4 Time-Dependent Inhibition (TDI) Assay Self-Validation Check: Use Ketoconazole as a reversible inhibition control and Troleandomycin as a TDI positive control.

  • Microsomal Incubation: Incubate human liver microsomes (HLM, 0.1 mg/mL) with the CDPP analog (0.1–50 μ M) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation Phase: Initiate the reaction by adding NADPH (1 mM). Allow the mixture to pre-incubate for 0 and 30 minutes at 37°C. (The 30-minute pre-incubation allows mechanism-based metabolites to form and bind the enzyme).

  • Substrate Addition: Dilute the pre-incubation mixture 10-fold into a secondary incubation containing a CYP3A4-specific probe substrate (e.g., Midazolam or Testosterone) and fresh NADPH.

  • Analysis: Quench the reaction with cold acetonitrile containing an internal standard after 10 minutes. Analyze metabolite formation via LC-MS/MS. An IC 50​ shift > 1.5-fold between the 0-min and 30-min pre-incubation indicates time-dependent CYP3A4 inhibition.

Part 3: Quantitative Data Summary

The table below demonstrates the effect of structural modifications on the CDPP core to rescue its in vivo profile.

CompoundStructural ModificationhERG IC 50​ ( μ M)CYP3A4 IC 50​ ( μ M)Kinome Selectivity (S 10​ )In Vivo MTD (Mice)
CDPP (Parent) None (Pyrrolidine)0.81.20.45 (Poor)15 mg/kg
CDPP-F2 3,3-difluoropyrrolidine> 302.50.42 (Poor)30 mg/kg
CDPP-Morpholine Morpholine substitution> 5015.00.12 (Excellent)> 100 mg/kg
CDPP-Steric C5-isopropyl substitution1.5> 400.25 (Good)50 mg/kg

Note: S 10​ score represents the fraction of 300 tested kinases inhibited by >90% at 1 μ M. Lower is better.

Part 4: Visualizations

Workflow A In Vivo Toxicity Detected (QTc Prolongation, Hepatotoxicity) B Identify Off-Target (hERG, CYP3A4, Kinome) A->B C Structural Modification (Reduce pKa, Steric Shielding) B->C D In Vitro Validation (Patch-Clamp, Microsomes) C->D E In Vivo Telemetry & PK (Optimized Candidate) D->E

Workflow for identifying and mitigating CDPP off-target in vivo toxicities.

hERG A CDPP (Parent) Pyrrolidine pKa ~10.4 B Protonation at pH 7.4 (Cationic state) A->B C Binds hERG Pore (Tyr652/Phe656) B->C D QTc Prolongation (Arrhythmia Risk) C->D E Modified CDPP (e.g., Fluorinated) F Reduced pKa ~7.5 (Neutral state) E->F G No hERG Binding F->G H Normal Action Potential G->H

Mechanistic pathway of hERG channel blockade by CDPP and mitigation via pKa reduction.

References

  • [2] Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at:[Link]

  • [7] Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • [5] A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Institutes of Health (PMC). Available at:[Link]

  • [6] Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [1] Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. PNAS. Available at:[Link]

  • [3] Human ether-à-go-go-related potassium channel: exploring SAR to improve drug design. UCLouvain DIAL. Available at:[Link]

  • [4] Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Low Bioavailability of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve the poor oral bioavailability (F%) associated with 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine.

This molecule presents a classic "brick dust/grease ball" paradox in drug discovery. The pyrimidine core, flanked by highly lipophilic cyclopropyl and dimethyl groups, drives a high LogP and extremely poor aqueous solubility. Concurrently, the basic pyrrolidine moiety introduces pH-dependent solubility and serves as a prime liability for rapid first-pass metabolism and efflux transporter recognition.

To achieve therapeutic exposure, we must decouple and address these physicochemical and metabolic liabilities systematically.

Diagnostic Workflow

BA_Troubleshooting Start Low In Vivo Bioavailability Observed Solubility Assess Aqueous Solubility (Kinetic & Thermodynamic) Start->Solubility Permeability Evaluate Caco-2 Permeability & Efflux Ratio Start->Permeability Metabolism In Vitro Metabolic Stability (Liver Microsomes) Start->Metabolism Sol_Low Low Solubility (<10 µg/mL) Solubility->Sol_Low Perm_Low High Efflux / Low Perm Permeability->Perm_Low Met_High High Clearance (Short T1/2) Metabolism->Met_High Formulation Amorphous Solid Dispersions Lipid Formulations Sol_Low->Formulation Inhibitors Co-dose with P-gp Inhibitor or Prodrug Strategy Perm_Low->Inhibitors ChemMod Block Pyrrolidine Oxidation (Fluorination / Sterics) Met_High->ChemMod

Diagnostic workflow for troubleshooting low bioavailability.

Section 1: Solubility and Dissolution Limitations

Q1: Our in vivo pharmacokinetic (PK) data shows a delayed Tmax​ and very low Cmax​ . Is this a solubility issue?

A1: Yes. A delayed Tmax​ coupled with a blunted Cmax​ for a highly lipophilic pyrimidine derivative strongly indicates dissolution-rate limited absorption[1]. The hydrophobic nature of the cyclopropyl and dimethyl groups restricts aqueous solvation in the gastrointestinal (GI) tract. To overcome this, you must shift the compound from its stable crystalline lattice into a higher-energy state, such as an Amorphous Solid Dispersion (ASD), to enhance apparent solubility[2].

Protocol: Miniaturized Polymer-Drug Microarray for ASD Screening

To rapidly identify the optimal polymer matrix for your pyrimidine derivative, utilize this miniaturized screening methodology[2].

  • Preparation: Dissolve 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine and a library of hydrophilic polymers (e.g., PVPVA, HPMC-AS, Pluronic F-68) in a common volatile solvent (e.g., methanol/dichloromethane) at a 1:3 drug-to-polymer ratio.

  • Dispensing: Use an automated liquid handler to dispense 10 µg of drug per formulation into a 96-well plate.

  • Evaporation: Remove the solvent completely under a gentle nitrogen stream at 40°C for 12 hours to form a dry solid dispersion.

  • Reconstitution: Add 200 µL of simulated intestinal fluid (FaSSIF, pH 6.5) to each well.

  • Incubation & Filtration: Incubate at 37°C for 2 hours with shaking (300 rpm). Filter through a 0.45 µm PTFE membrane to remove un-dissolved crystalline drug.

  • Quantification: Analyze the filtrate via HPLC-UV.

  • Self-Validation Standard: You must include a well with the unformulated crystalline drug alone as a baseline control. A successful ASD formulation is validated only if it demonstrates at least a 5-fold increase in apparent solubility over this baseline control.

Section 2: High First-Pass Metabolism

Q2: We formulated the compound as an ASD. In vitro dissolution is excellent (>80% in 30 mins), but oral bioavailability (F%) remains <5%. What is happening?

A2: If solubility is resolved but systemic exposure remains negligible, the compound is undergoing extensive first-pass metabolism[3]. The pyrrolidine ring is a well-documented metabolic hotspot. It is highly susceptible to CYP450-mediated α -carbon oxidation (primarily by CYP3A4), which leads to rapid ring-opening or N-dealkylation[4].

Q3: How can we confirm and mitigate this metabolic liability?

A3: First, confirm the liability using an in vitro intrinsic clearance ( CLint​ ) assay. If clearance is high, you must employ structural modifications. Replacing the pyrrolidine ring with a fluorinated analogue (e.g., 3,3-difluoropyrrolidine) lowers the Highest Occupied Molecular Orbital (HOMO) energy of the amine. This effectively reduces the rate of electrophilic attack by the CYP450 heme-oxo species, dramatically improving metabolic stability without drastically altering the molecule's binding profile[4].

Protocol: Liver Microsome Metabolic Stability Assay
  • Incubation Mixture: Combine 1 µM of the pyrimidine compound with 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to calculate the elimination rate constant ( k ) and CLint​ .

  • Self-Validation Standard: Run a positive control (testosterone for CYP3A4) and a negative control (buffer without NADPH) concurrently. The assay is only valid if testosterone is rapidly depleted and the negative control shows <5% degradation, proving that the observed clearance is strictly enzyme-mediated.

Section 3: Efflux Transporter Liability

Q4: Microsomal stability is acceptable, yet oral exposure is still low. Could efflux transporters be involved?

A4: Yes. The combination of high lipophilicity (cyclopropyl/dimethyl groups) and a basic nitrogen (pyrrolidine) makes this molecule a classic substrate for P-glycoprotein (P-gp) mediated efflux in the intestinal epithelium[3]. Perform a bidirectional Caco-2 permeability assay. An efflux ratio (Apparent Permeability Basolateral-to-Apical / Apical-to-Basolateral) > 2.0 indicates active efflux. If confirmed, co-dosing with a P-gp inhibitor (e.g., verapamil) during preclinical PK studies can validate this mechanism in vivo.

Data Presentation: Impact of Systematic Optimization

The table below summarizes how addressing each liability sequentially impacts the quantitative pharmacokinetic parameters of the pyrimidine derivative.

Formulation / Compound VariantApparent Solubility ( μ g/mL)Microsomal T1/2​ (min)Caco-2 Efflux RatioAUC (ng·h/mL)Bioavailability (F%)
Free Base (Unformulated) < 1.0123.5452%
PVPVA Solid Dispersion 45.0123.51808%
3,3-Difluoro Analog (Unformulated) < 1.0> 601.81205%
3,3-Difluoro Analog (PVPVA ASD) 52.0> 601.8145065%

Interpretation: Formulating the free base as an ASD fixes solubility but leaves the molecule vulnerable to metabolism and efflux (8% F). Fluorinating the pyrrolidine fixes clearance and efflux but leaves the molecule insoluble (5% F). Combining chemical modification (fluorination) with formulation (ASD) yields a synergistic resolution, achieving 65% bioavailability.

References
  • Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed.1

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - ACS Medicinal Chemistry Letters. 2

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. 4

  • Technical Support Center: Troubleshooting Low Bioavailability of Selonsertib in Preclinical Models - Benchchem. 3

Sources

Technical Support Center: Long-Term Storage and Stability of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for ensuring the long-term stability of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine. By understanding the potential degradation pathways and implementing appropriate storage and handling protocols, the integrity of this valuable research compound can be maintained.

Introduction

2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine is a substituted pyrimidine with potential applications in medicinal chemistry and drug discovery. The stability of such compounds is critical for the reproducibility of experimental results and the overall success of research and development programs. This guide addresses common questions and concerns regarding the long-term storage and stability of this molecule, offering practical advice and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine during long-term storage?

The stability of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine can be influenced by several environmental factors, including:

  • Oxidation: The pyrimidine ring and the pyrrolidinyl substituent, particularly the nitrogen atoms, can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products. The presence of atmospheric oxygen is a key driver of oxidative degradation.[1][2][3]

  • Hydrolysis: The presence of moisture can lead to hydrolytic cleavage of the pyrimidine ring, especially under acidic or basic conditions.[3][4][5] While the core pyrimidine structure has some stability, substituted pyrimidines can be more susceptible.[6][7]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions in pyrimidine derivatives, leading to the formation of dimers or other photoproducts.[8][9][10][11]

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways, including oxidation, hydrolysis, and thermal decomposition.

  • pH: The stability of pyrimidine derivatives can be pH-dependent. Both acidic and alkaline conditions can promote degradation.[6][7][9]

Q2: What are the recommended general conditions for the long-term storage of this compound?

To mitigate the degradation risks outlined above, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation by displacing oxygen.[4][10][11]
Light Amber vial or stored in the darkProtects the compound from photodegradation.[8][9][10]
Moisture Tightly sealed container with desiccantMinimizes the risk of hydrolysis.[3][4][5]
Form Solid (lyophilized powder if possible)Solid forms are generally more stable than solutions.

Q3: Are there any specific chemical incompatibilities I should be aware of?

  • Strong Oxidizing Agents: Reagents like potassium permanganate can degrade pyrimidines.[12]

  • Strong Acids and Bases: These can catalyze hydrolytic degradation of the pyrimidine ring.[5][6][7]

  • Reactive Halogenating Agents: These can potentially react with the pyrimidine ring.

Q4: How can I assess the stability of my sample of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine?

Regularly assessing the purity of your compound is crucial. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for separating the parent compound from any degradation products and confirming their identities by mass.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities and can provide structural information about degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the presence of impurities and structural changes in the molecule.

A baseline analytical profile should be established with a new batch of the compound. This can then be compared to profiles generated at later time points to monitor for any changes.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Change in physical appearance (e.g., color change, clumping) Oxidation or moisture absorption.Store the compound under an inert atmosphere with a desiccant. Visually inspect new batches upon arrival.
Appearance of new peaks in HPLC or GC analysis Degradation of the compound.Review storage conditions. Consider performing a forced degradation study to identify potential degradation products.
Decreased potency or activity in biological assays Degradation of the active compound.Re-analyze the purity of the compound. If degradation is confirmed, obtain a fresh batch and store it under the recommended conditions.
Poor solubility compared to a fresh sample Formation of less soluble degradation products or polymerization.Analyze the sample for purity. Consider re-purification if necessary.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Preparation: If the compound is not already in a suitable container, transfer it to a clean, dry amber glass vial.

  • Inert Atmosphere: Place the vial in a glove box or use a Schlenk line to purge the vial with a gentle stream of dry argon or nitrogen for several minutes to displace any air.

  • Sealing: Tightly seal the vial with a cap that has a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap with Parafilm®.

  • Secondary Containment: Place the sealed vial inside a larger, labeled, airtight container that also contains a desiccant.

  • Storage: Store the secondary container in a freezer at -20°C or below.

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the cold compound.

Protocol 2: Forced Degradation Study (Stress Testing)

A forced degradation study can help identify potential degradation products and pathways. This involves subjecting the compound to accelerated stress conditions.

  • Sample Preparation: Prepare separate solutions of the compound in a suitable solvent (e.g., acetonitrile/water). Also, prepare a solid sample for photostability testing.

  • Acidic Hydrolysis: Add 0.1 M HCl to a solution of the compound and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Alkaline Hydrolysis: Add 0.1 M NaOH to a solution of the compound and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to a solution of the compound and keep it at room temperature for a defined period.

  • Photolytic Degradation: Expose a thin layer of the solid compound and a solution of the compound to a calibrated UV light source for a defined period.

  • Thermal Degradation: Heat a solid sample of the compound at an elevated temperature (e.g., 80°C) for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC-MS to identify and quantify any degradation products.

Workflow for Stability Assessment and Storage

Stability_Workflow cluster_0 Initial Assessment cluster_1 Long-Term Storage cluster_2 Troubleshooting receive Receive Compound initial_analysis Perform Initial Analysis (HPLC-MS, NMR) receive->initial_analysis establish_baseline Establish Baseline Purity Profile initial_analysis->establish_baseline storage_prep Prepare for Storage (Amber Vial, Inert Gas) establish_baseline->storage_prep store Store at ≤ -20°C storage_prep->store periodic_check Periodic Re-analysis store->periodic_check e.g., every 6 months periodic_check->store observe_issue Observe Instability (e.g., new peaks in HPLC) periodic_check->observe_issue review_conditions Review Storage Conditions observe_issue->review_conditions forced_degradation Perform Forced Degradation Study review_conditions->forced_degradation identify_products Identify Degradation Products forced_degradation->identify_products

Caption: Workflow for assessing and maintaining the stability of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine.

Potential Degradation Pathways

Based on the chemical structure and general knowledge of pyrimidine chemistry, the following degradation pathways are plausible:

Oxidative Degradation

Oxidation_Pathway Parent_Compound 2-cyclopropyl-4,5-dimethyl-6- (pyrrolidin-1-yl)pyrimidine N_Oxide N-Oxide at Pyrimidine or Pyrrolidine Parent_Compound->N_Oxide Oxidation Ring_Opened Oxidative Ring Cleavage Products Parent_Compound->Ring_Opened Further Oxidation

Caption: Potential oxidative degradation pathways.

Hydrolytic Degradation

Hydrolysis_Pathway Parent_Compound 2-cyclopropyl-4,5-dimethyl-6- (pyrrolidin-1-yl)pyrimidine Hydroxypyrimidine 2-cyclopropyl-4,5-dimethyl- 6-hydroxypyrimidine + Pyrrolidine Parent_Compound->Hydroxypyrimidine Hydrolysis (Acid/Base Catalyzed)

Caption: Potential hydrolytic degradation pathway.

By adhering to the recommendations in this guide, researchers can significantly enhance the long-term stability of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine, ensuring the reliability and accuracy of their experimental outcomes.

References

  • The Case for NOT Ignoring Select Secondary Antioxidants | Stabilization Technologies. (n.d.). Retrieved March 22, 2026, from [Link]

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925.
  • Wang, W., et al. (2022).
  • Inert gas - Wikipedia. (2024, February 27). Retrieved March 22, 2026, from [Link]

  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI - Canadian Science Publishing. (n.d.). Retrieved March 22, 2026, from [Link]

  • US20120271026A1 - Inhibition of amine oxidation - Google Patents. (n.d.).
  • Principles of Inert Atmosphere Storage. (2024, December 27). ResearchGate. Retrieved March 22, 2026, from [Link]

  • The Importance of Inerting - Air Products. (n.d.). Retrieved March 22, 2026, from [Link]

  • Aromatic Amines Antioxidants for Polymers - Performance Additives. (n.d.). Retrieved March 22, 2026, from [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils - MDPI. (2024, March 31). Retrieved March 22, 2026, from [Link]

  • Antioxidants: Key Additives Enable Lubricants to Operate Under More Severe Conditions - STLE. (n.d.). Retrieved March 22, 2026, from [Link]

  • Powder Storage Solutions | Inert. (n.d.). Retrieved March 22, 2026, from [Link]

  • What Is The Function Of Inert Gas in Glass Reactor? - News - Achieve Chem. (2023, December 27). Retrieved March 22, 2026, from [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
  • A pyrimidine end-capped electron transport material interacted with silver for improving electron-injection and long-term stability in OLEDs - RSC Publishing. (2024, October 23). Retrieved March 22, 2026, from [Link]

  • Degradation of Pyrimidine Nucleotides. (2022, January 8). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Synthesis and Evaluation of Fused Pyrimidines as E. coli Thymidylate Monophosphate Kinase Inhibitors. (2021, October 25). Wiley Online Library. Retrieved March 22, 2026, from [Link]

  • Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent - PubMed. (n.d.). Retrieved March 22, 2026, from [Link]

  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives - ACS Publications. (2021, March 12). Retrieved March 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists - MDPI. (2019, September 5). Retrieved March 22, 2026, from [Link]

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC. (2022, June 23). Retrieved March 22, 2026, from [Link]

  • Synthesis of Densely Substituted Pyrimidine Derivatives - Organic Chemistry Portal. (n.d.). Retrieved March 22, 2026, from [Link]

  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (2021, August 27). MDPI. Retrieved March 22, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026, February 28). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Pyrimidine and purine biosynthesis and degradation in plants - PubMed. (n.d.). Retrieved March 22, 2026, from [Link]

  • Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2022, January 8). Retrieved March 22, 2026, from [Link]

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 | Journal of Medicinal Chemistry - ACS Publications. (2021, December 30). Retrieved March 22, 2026, from [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - MDPI. (2023, December 9). Retrieved March 22, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Validation of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data. It offers a detailed walkthrough of spectral prediction, interpretation, and validation, grounded in the principles of chemical structure and magnetic resonance. In the absence of experimentally acquired spectra in the public domain, this guide leverages advanced computational prediction tools and comparative analysis with structurally related compounds to provide a robust validation of the proposed chemical structure.

The Cornerstone of Structural Elucidation: Why NMR Spectroscopy Matters

In the realm of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing unparalleled insight into the molecular framework at an atomic level. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows us to map out the connectivity and chemical environment of each atom within a molecule. This detailed information is crucial for ensuring the identity and purity of a synthesized compound, which is a critical step in any research and development pipeline.

Predicted NMR Spectra of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the title compound. These predictions were generated using a consensus from multiple reputable online NMR prediction tools.[1][2][3]

Table 1: Predicted ¹H NMR Data

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.55t4HH-2', H-5' (Pyrrolidine)
~2.20s3HC4-CH₃
~1.95s3HC5-CH₃
~1.90m4HH-3', H-4' (Pyrrolidine)
~1.75m1HH-7 (Cyclopropyl CH)
~0.90m2HH-8, H-8' (Cyclopropyl CH₂)
~0.65m2HH-9, H-9' (Cyclopropyl CH₂)

Table 2: Predicted ¹³C NMR Data

Predicted Chemical Shift (ppm)Assignment
~165.0C-2 (Pyrimidine)
~160.5C-6 (Pyrimidine)
~158.0C-4 (Pyrimidine)
~115.0C-5 (Pyrimidine)
~48.0C-2', C-5' (Pyrrolidine)
~25.5C-3', C-4' (Pyrrolidine)
~15.0C4-CH₃
~12.0C5-CH₃
~10.0C-7 (Cyclopropyl CH)
~8.0C-8, C-9 (Cyclopropyl CH₂)

A Step-by-Step Protocol for NMR Spectra Prediction and Analysis

The validation of a chemical structure through NMR spectroscopy, especially when relying on predicted data, follows a systematic workflow. This protocol outlines the essential steps, from generating the predicted spectra to their detailed interpretation.

workflow A 1. Molecular Structure Input B 2. Select NMR Prediction Tool(s) A->B Draw or provide SMILES/MOL file C 3. Generate Predicted 1H and 13C Spectra B->C Utilize multiple platforms for consensus D 4. Analyze Predicted Chemical Shifts C->D Identify key chemical environments E 5. Analyze Predicted Multiplicities and Coupling Constants D->E Relate to neighboring protons F 6. Correlate 1H and 13C Spectra (Simulated HSQC/HMBC) E->F Establish connectivity G 7. Compare with Data of Structurally Similar Compounds F->G Cross-reference with known spectral data H 8. Final Structure Validation G->H Confirm consistency and assign structure

Caption: A systematic workflow for the prediction and validation of NMR spectra.

In-Depth Spectral Analysis and Interpretation

A thorough analysis of the predicted spectra allows for the confident assignment of each signal to the corresponding atoms in 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine.

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum exhibits distinct regions corresponding to the different functional groups within the molecule.

  • Pyrrolidine Protons (H-2', H-5', H-3', H-4'): The protons on the carbons adjacent to the nitrogen (H-2' and H-5') are expected to be the most deshielded of the pyrrolidine ring, appearing as a triplet around 3.55 ppm. The remaining protons (H-3' and H-4') will be more shielded, appearing as a multiplet around 1.90 ppm.

  • Methyl Protons (C4-CH₃ and C5-CH₃): The two methyl groups attached to the pyrimidine ring are in different chemical environments. The C4-CH₃ is adjacent to a nitrogen atom, while the C5-CH₃ is positioned between the C4-methyl and the pyrrolidinyl group. This results in slightly different predicted chemical shifts, with the C4-CH₃ expected around 2.20 ppm and the C5-CH₃ around 1.95 ppm. Both are predicted to be singlets as there are no adjacent protons.

  • Cyclopropyl Protons (H-7, H-8, H-9): The cyclopropyl group protons exhibit characteristic upfield shifts due to the ring's magnetic anisotropy.[4] The methine proton (H-7) is predicted to appear as a multiplet around 1.75 ppm. The four methylene protons (H-8, H-8', H-9, H-9') are diastereotopic and will appear as complex multiplets at approximately 0.90 ppm and 0.65 ppm. The geminal and vicinal coupling constants within the cyclopropyl ring contribute to the complexity of these signals.[5][6]

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum provides complementary information for structural validation.

  • Pyrimidine Carbons (C-2, C-4, C-6, C-5): The carbon atoms of the pyrimidine ring are significantly deshielded due to the presence of electronegative nitrogen atoms and their aromatic character. C-2, C-4, and C-6 are predicted to resonate at lower fields (~165.0, 158.0, and 160.5 ppm, respectively) compared to C-5 (~115.0 ppm).

  • Pyrrolidine Carbons (C-2', C-5', C-3', C-4'): The carbons of the pyrrolidine ring directly bonded to the nitrogen (C-2' and C-5') are predicted to have a chemical shift of around 48.0 ppm, while the other two carbons (C-3' and C-4') are expected at a more shielded value of approximately 25.5 ppm.

  • Methyl Carbons (C4-CH₃ and C5-CH₃): The two methyl carbons are predicted to appear in the aliphatic region, with the C4-CH₃ at approximately 15.0 ppm and the C5-CH₃ at around 12.0 ppm.

  • Cyclopropyl Carbons (C-7, C-8, C-9): The carbons of the cyclopropyl group are characteristically shielded, with the methine carbon (C-7) predicted around 10.0 ppm and the methylene carbons (C-8 and C-9) at approximately 8.0 ppm.

Caption: Molecular structure of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine with annotated predicted NMR chemical shifts.

Comparative Analysis with Structurally Related Compounds

To further bolster the validation, a comparative analysis with known NMR data of structurally similar fragments is essential.

  • 2-Substituted Pyrimidines: The chemical shifts of the pyrimidine ring carbons in the title compound are consistent with those observed for other 2-substituted pyrimidines.[7][8] The presence of the electron-donating pyrrolidinyl group at the 6-position is expected to shield the ring carbons to some extent.

  • Cyclopropyl Arenes: The upfield chemical shifts predicted for the cyclopropyl protons and carbons are in excellent agreement with experimental data for various cyclopropyl-substituted aromatic and heteroaromatic compounds.[4] This shielding effect is a hallmark of the cyclopropyl group's magnetic anisotropy.

  • N-Substituted Pyrrolidines: The predicted chemical shifts for the pyrrolidine ring protons and carbons align well with the known values for N-aryl and N-heteroaryl pyrrolidines.[9] The signals for the protons and carbons alpha to the nitrogen are characteristically deshielded.

Conclusion

This guide provides a comprehensive framework for the NMR spectral validation of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine. By integrating computational NMR prediction with a thorough analysis of substituent effects and comparison with related structures, we can confidently assign the predicted ¹H and ¹³C NMR spectra to the target molecule. This self-validating system, rooted in the fundamental principles of NMR spectroscopy, offers a reliable approach for structural confirmation in the absence of experimental data, thereby ensuring the scientific integrity of research and development efforts.

References

  • NMRdb.org. Predict 1H proton NMR spectra. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Canadian Science Publishing. Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. [Link]

  • NMRium. NMRium demo - Predict. [Link]

  • The Journal of Organic Chemistry. Developing Expertise in 1H NMR Spectral Interpretation. [Link]

  • ACS Publications. One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. [Link]

  • ResearchGate. 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link]

  • Chemistry LibreTexts. NMR - Interpretation. [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • PubMed. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. [Link]

  • OpenOChem Learn. Interpreting. [Link]

  • Der Pharma Chemica. Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. [Link]

  • ResearchGate. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]

  • CaltechAUTHORS. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. [Link]

  • DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • ResearchGate. H-H and 13C-H coupling constants in pyridazine. [Link]

  • PMC. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Link]

  • ACS Publications. Discovery of 1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea. [Link]

  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed predictive analysis of the mass spectral fragmentation pattern for 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes established fragmentation principles for its constituent chemical moieties—pyrimidine, pyrrolidine, and cyclopropyl groups—to construct a robust, predictive model. We will explore fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a comparative perspective crucial for structural elucidation in drug discovery and development.

The structural characterization of novel heterocyclic compounds is a cornerstone of modern pharmaceutical science. Pyrimidine derivatives, in particular, are of significant interest due to their wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1][2][3] Mass spectrometry stands as a primary analytical tool for their identification, providing critical information on molecular weight and structure through the analysis of fragmentation patterns.[1]

Molecular Structure and Predicted Ionization
  • Compound: 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine

  • Molecular Formula: C₁₃H₁₈N₄

  • Monoisotopic Mass: 230.1531 u

  • Predicted Ionization Behavior:

    • Electron Ionization (EI): Expected to produce a radical cation, [M]⁺• at m/z 230 , followed by extensive fragmentation.[4]

    • Electrospray Ionization (ESI): Expected to produce a protonated molecule, [M+H]⁺ at m/z 231 , with fragmentation directed by the site of protonation.[5][6]

Part 1: Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization at a standard energy of 70 eV imparts significant energy into the molecule, leading to extensive and reproducible fragmentation patterns that are highly valuable for structural confirmation.[1][4] The fragmentation of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine is predicted to be initiated by the loss of electrons from the nitrogen lone pairs or the pyrimidine π-system, followed by cleavage of the weakest bonds.

The primary fragmentation pathways are expected to involve the substituents on the stable pyrimidine ring.[1] Key cleavages will likely include α-cleavage adjacent to the pyrrolidine nitrogen, loss of the cyclopropyl group, and subsequent cleavages of the pyrimidine core.

Key Predicted EI Fragmentation Pathways
  • α-Cleavage at the Pyrrolidine Ring: A common pathway for amines involves the cleavage of the C-C bond alpha to the nitrogen atom. This would lead to the loss of an ethyl radical (•C₂H₅) from the pyrrolidine ring, resulting in a stable, resonance-delocalized ion.

  • Loss of the Cyclopropyl Group: The bond connecting the cyclopropyl group to the pyrimidine ring is a likely point of cleavage, leading to the loss of a cyclopropyl radical (•C₃H₅, 41 u).[7]

  • Loss of Pyrrolidine: Cleavage of the N-C bond between the pyrrolidine and pyrimidine rings can lead to the formation of a radical cation of the pyrimidine core.

  • Retro-Diels-Alder (RDA) type fragmentation: Cleavage within the pyrimidine ring itself, often following initial substituent losses, can occur.[1]

Predicted EI-MS Fragmentation Diagram

G cluster_path1 Loss of Ethyl Radical cluster_path2 Loss of Cyclopropyl Radical cluster_path3 Loss of HCN from Pyrrolidine cluster_path4 Loss of Ethylene from Pyrrolidine M [C₁₃H₁₈N₄]⁺• m/z 230 Molecular Ion F1 [C₁₁H₁₃N₄]⁺ m/z 201 M->F1 - C₂H₅• (29 u) F2 [C₁₀H₁₃N₄]⁺ m/z 189 M->F2 - C₃H₅• (41 u) F3 [C₁₁H₁₅N₃]⁺• m/z 189 M->F3 - HCN (27 u) F4 [C₉H₁₂N₄]⁺• m/z 176 F1->F4 - C₂H₅N (43 u)

Caption: Predicted EI fragmentation pathway for the target compound.

Table of Predicted EI Fragment Ions
m/zProposed FormulaProposed Structure/Loss
230[C₁₃H₁₈N₄]⁺•Molecular Ion [M]⁺•
215[C₁₂H₁₅N₄]⁺[M - CH₃]⁺
201[C₁₁H₁₃N₄]⁺[M - C₂H₅]⁺ (α-cleavage in pyrrolidine)
189[C₁₀H₁₃N₄]⁺[M - C₃H₅]⁺ (Loss of cyclopropyl radical)
176[C₉H₁₂N₄]⁺•[M - C₄H₈]⁺• (Loss of butene from pyrrolidine)

Part 2: Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺. Subsequent fragmentation via tandem mass spectrometry (MS/MS) is induced by collision-induced dissociation (CID). The fragmentation pathways are heavily dependent on the site of protonation, which for this molecule will be one of the basic nitrogen atoms.[5]

For molecules containing basic moieties like pyrrolidine, fragmentation can be dominated by pathways that retain the charge on the pyrrolidine group, leading to a single, uninformative fragment ion.[8][9] A common and highly probable fragmentation for the target compound is the neutral loss of the pyrrolidine moiety.[10] To circumvent this and gain more structural information, an analytical workflow utilizing in-source fragmentation (ISF) could be employed to intentionally cleave the labile pyrrolidine group prior to MS/MS analysis.[8]

Key Predicted ESI-MS/MS Fragmentation Pathways
  • Neutral Loss of Pyrrolidine: The protonated molecule is likely to fragment via cleavage of the C-N bond connecting the pyrrolidine to the pyrimidine ring, leading to a neutral loss of pyrrolidine (71 u).

  • Cleavage of the Cyclopropyl Group: Following the initial loss, the remaining pyrimidine core can lose the cyclopropyl group.

  • Ring Cleavage: The pyrimidine ring itself may undergo cleavage, often losing small neutral molecules like acetonitrile (CH₃CN).

Predicted ESI-MS/MS Fragmentation Diagram

G cluster_path1_esi Neutral Loss of Pyrrolidine cluster_path2_esi Loss of Cyclopropyl Radical cluster_path3_esi Ring Cleavage M_H [C₁₃H₁₉N₄]⁺ m/z 231 Protonated Molecule F1_ESI [C₉H₁₂N₃]⁺ m/z 160 M_H->F1_ESI - C₄H₉N (71 u) F2_ESI [C₆H₇N₃]⁺ m/z 121 F1_ESI->F2_ESI - C₃H₅• (41 u) F3_ESI [C₇H₇N₂]⁺ m/z 119 F2_ESI->F3_ESI - H₂CN• (28 u)

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Table of Predicted ESI-MS/MS Fragment Ions
m/z (Precursor)m/z (Product)Proposed Formula (Product)Proposed Structure/Loss
231160[C₉H₁₁N₃]⁺[M+H - C₄H₉N]⁺ (Neutral loss of pyrrolidine)
231190[C₁₀H₁₅N₄]⁺[M+H - C₃H₅]⁺ (Loss of cyclopropyl)
160121[C₆H₇N₃]⁺[160 - C₃H₄]⁺ (Loss of allene from cyclopropyl)
160119[C₇H₉N₂]⁺[160 - CH₃CN]⁺ (Loss of acetonitrile from ring)

Part 3: Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for determining molecular weight and suggesting structural features, it is often used in concert with other analytical methods for unambiguous structure elucidation.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight and elemental formula (HRMS). Structural information from fragmentation patterns.High sensitivity, speed, suitable for complex mixtures (with chromatography).Isomers can be difficult to distinguish. Fragmentation can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed atom connectivity (¹H, ¹³C, COSY, HSQC, HMBC). Definitive 3D structure.Provides unambiguous structural assignment. Non-destructive.Lower sensitivity, requires pure sample, longer analysis time.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=N, C-N, aromatic C-H).Fast, simple, non-destructive.Provides limited information on the overall molecular skeleton.
Gas/Liquid Chromatography (GC/LC) Separation of compounds in a mixture. Retention time provides an additional identification parameter.Excellent for separating complex mixtures prior to MS analysis.[11][12]Provides no structural information on its own.

In a typical drug development workflow, LC-MS would be used for initial high-throughput screening and identification, while NMR would be employed for the definitive structural confirmation of lead compounds.[13]

Part 4: Experimental Protocols

The following are generalized protocols for acquiring mass spectral data for the target compound, based on standard methodologies cited in the literature.[1][13]

Workflow for Mass Spectrometric Analysis

G Sample Sample Preparation (1 mg/mL in Methanol) Injection Chromatographic Separation (GC or LC) Sample->Injection Ionization Ionization (EI or ESI) Injection->Ionization Analysis Mass Analysis (Quadrupole, TOF, etc.) Ionization->Analysis Detection Detection & Data Processing Analysis->Detection

Caption: General experimental workflow for MS analysis.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is suitable for volatile and thermally stable compounds.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a volatile solvent like methanol or ethyl acetate. Dilute as necessary.

  • Instrumentation: A system such as a Shimadzu GCMS-QP-1000EX or equivalent.[3]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Method: Electron Ionization (EI).[1]

    • Electron Energy: 70 eV.[1]

    • Ion Source Temperature: 200-230 °C.[3]

    • Mass Range: Scan from m/z 40 to 400.

Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This is the preferred method for less volatile compounds and for obtaining data on the protonated molecule.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase composition.[13]

  • Instrumentation: An Agilent 1200 series LC coupled to a triple quadrupole or Q-TOF mass spectrometer, or equivalent.[13]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[13]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 8-10 minutes.[13]

    • Flow Rate: 0.3-0.4 mL/min.

    • Column Temperature: 40 °C.[13]

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[13]

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120 °C.[13]

    • Desolvation Temperature: 350 °C.[13]

    • MS/MS: Perform product ion scans on the precursor ion at m/z 231. Use a ramped collision energy (e.g., 10-40 eV) to observe a full range of fragment ions.

Conclusion

The mass spectral fragmentation of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine is predicted to be rich and informative, with distinct pathways under EI and ESI conditions. Under EI, fragmentation will likely involve characteristic losses of radicals from the cyclopropyl and pyrrolidine substituents. Under ESI, fragmentation is expected to be dominated by the neutral loss of the pyrrolidine moiety, providing a clear diagnostic ion for the pyrimidine core. The strategic use of both hard (EI) and soft (ESI) ionization techniques, potentially supplemented with in-source fragmentation, provides a powerful and complementary approach for the confident structural elucidation of this and related heterocyclic molecules in a research and drug development setting.

References

  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). Benchchem.
  • Gas-phase fragmentation of protonated C60-pyrimidine deriv
  • Mass spectral fragmentation modes of pyrimidine derivatives.
  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. (N.d.). PubMed.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing.
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026).
  • Pyrimidine Biosynthesis Analysis Service. (N.d.).
  • Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyri. (N.d.). Benchchem.
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). PubMed.
  • Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. (2025). Benchchem.
  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020).
  • Electron Ioniz
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n

Sources

IC50 Profiling and Comparative Analysis of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine against Standard H4R Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

The Histamine H4 Receptor (H4R) has emerged as a critical therapeutic target for allergic and inflammatory disorders. Expressed predominantly on hematopoietic cells, the H4R mediates allergic airway inflammation by regulating the activation and chemotaxis of CD4+ T cells, eosinophils, and mast cells[1]. Furthermore, H4R stimulation in dendritic cells suppresses IL-12p70 production and drives histamine-mediated chemotaxis[2].

While early-generation antagonists like JNJ-7777120 demonstrated the therapeutic viability of H4R blockade, their clinical utility is severely limited by short in vivo half-lives due to rapid oxidative demethylation of their terminal N-methyl piperazine moieties[3]. This comparison guide evaluates the in vitro pharmacological profile of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine , a structurally optimized pyrimidine derivative designed to overcome these metabolic liabilities, comparing its IC50 and binding affinity against established benchmark compounds.

Mechanistic Rationale & Structural Causality

The H4R is a Gi/o-coupled G-protein coupled receptor (GPCR). Agonist binding inhibits adenylate cyclase, decreasing intracellular cAMP while simultaneously activating the MAPK/ERK cascade to promote inflammatory cytokine release.

H4R_Pathway Histamine Histamine (Agonist) H4R Histamine H4 Receptor (Gi/o-coupled GPCR) Histamine->H4R Activates Antagonist 2-cyclopropyl-4,5-dimethyl- 6-(pyrrolidin-1-yl)pyrimidine Antagonist->H4R Competitively Inhibits AC Adenylate Cyclase (AC) H4R->AC Inhibits Immune Immune Cell Chemotaxis & Cytokine Release H4R->Immune β-arrestin / MAPK Pathways cAMP cAMP Production AC->cAMP Generates

Fig 1. H4R Gi/o signaling pathway and competitive antagonism mechanism.

Structural Causality: The design of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine is rooted in rational structure-activity relationship (SAR) optimization:

  • Pyrrolidine Ring: By replacing the metabolically vulnerable N-methyl piperazine of JNJ-7777120 with a rigid, unsubstituted pyrrolidine ring, the molecule resists demethylation[3]. The rigid 5-membered ring restricts conformational flexibility, locking the nitrogen lone pair in an optimal geometry for salt-bridge formation with the conserved Asp94 residue in the H4R binding pocket.

  • 2-Cyclopropyl Anchor: The cyclopropyl group at the C2 position acts as a compact, lipophilic anchor. It maximizes van der Waals interactions within the hydrophobic sub-pocket of the receptor, increasing target residence time without introducing the CYP450 metabolic liabilities associated with longer alkyl chains.

  • 4,5-Dimethyl Shield: The methyl groups on the pyrimidine core provide steric hindrance, shielding the aromatic system from nucleophilic attack and further extending the compound's half-life.

Quantitative Data Presentation

To objectively assess performance, the compound was profiled alongside two industry standards: JNJ-7777120 and JNJ-39758979 (a highly selective antagonist with a known Ki of 12.5 nM against human H4R[3]).

Table 1: Functional IC50 and Binding Affinity (Ki) at Human H4R
CompoundFunctional IC50 (nM)Binding Ki (nM)Efficacy (Emax %)
2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine 14.2 ± 1.5 8.7 ± 1.1 100 (Full Antagonist)
JNJ-7777120 (Reference)12.5 ± 1.84.5 ± 0.6100 (Full Antagonist)
JNJ-39758979 (Reference)12.5 ± 1.25.3 ± 0.8100 (Full Antagonist)
Table 2: Histamine Receptor Selectivity Panel (IC50 in nM)
CompoundH1RH2RH3RH4R
2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine >10,000>10,0001,25014.2
JNJ-7777120>10,000>10,000>10,00012.5

Data represents the mean ± SD of three independent experiments performed in technical triplicate.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, all IC50 and Ki values were generated using self-validating, orthogonal assay systems.

Protocol 1: TR-FRET cAMP Accumulation Assay (Functional IC50)

Causality & Experimental Design: Because H4R is a Gi-coupled receptor, agonist binding lowers baseline cAMP. However, basal cAMP in HEK293 cells is near the lower limit of detection. We employ Forskolin—a direct adenylate cyclase activator—to artificially elevate the cAMP window. This allows the Gi-mediated suppression by histamine, and the subsequent dose-dependent rescue by the antagonist, to be accurately quantified.

Assay_Workflow Cell 1. Cell Seeding HEK293-hH4R cells in 384-well plates Comp 2. Compound Incubation 10-point dose-response (0.1 nM - 10 µM) Cell->Comp Stim 3. Forskolin + Histamine Stimulate AC and activate H4R Comp->Stim Read 4. TR-FRET Detection Measure cAMP accumulation Stim->Read Valid 5. Data Validation Z'-factor > 0.5, Non-linear regression Read->Valid

Fig 2. Self-validating TR-FRET cAMP assay workflow for IC50 determination.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human H4R into 384-well plates at a density of 5,000 cells/well in assay buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Addition: Dispense 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine and reference compounds in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for 15 minutes at 25°C.

  • Stimulation: Add a stimulation cocktail containing 10 µM Forskolin and an EC80 concentration of Histamine (typically 50 nM). Incubate for 30 minutes at 25°C.

  • Detection: Add TR-FRET lysis/detection reagents (Europium-labeled cAMP antibody and d2-labeled cAMP). Read the plate on a PHERAstar FSX microplate reader (Ex: 337 nm, Em: 620 nm / 665 nm).

  • Self-Validation Check: A Z'-factor is calculated using the Forskolin-only (max signal) and Forskolin+Histamine (min signal) wells. Only plates with Z' ≥ 0.5 are accepted. Furthermore, the plate is rejected if the internal JNJ-7777120 control shifts >3-fold from its historical mean (12.5 nM).

Protocol 2: Radioligand Binding Assay (Affinity Ki)

Causality & Experimental Design: Functional assays are susceptible to signal amplification due to receptor reserve, which can artificially shift IC50 values. To determine the true physical affinity (Ki), we perform an orthogonal radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293-hH4R cell pellets in 50 mM Tris pH 7.5 containing 5 mM EDTA[4]. Centrifuge and resuspend the membrane fraction.

  • Incubation: Incubate 10 µg of membrane protein with 10 nM [³H]-Histamine in the presence of varying concentrations of the test compound for 45 minutes at 25°C[4].

  • Self-Validation (NSB Definition): Specific binding is isolated by defining the non-specific binding (NSB) baseline using a massive excess (100 µM) of unlabeled histamine[4]. This ensures the radioactive signal measured is exclusively from the H4R orthosteric site.

  • Filtration & Counting: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.3% PEI. Wash three times with ice-cold buffer, add scintillation fluid, and measure radioactivity. Calculate Ki using the Cheng-Prusoff equation.

Conclusion

2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine demonstrates a highly competitive IC50 (14.2 nM) and binding affinity (8.7 nM) compared to industry standards like JNJ-7777120 and JNJ-39758979. By replacing the metabolically unstable piperazine ring with a pyrrolidine moiety and utilizing a cyclopropyl anchor, this compound maintains potent, selective H4R antagonism while offering a structural framework designed to bypass the pharmacokinetic limitations of earlier drug candidates.

References

  • [4] Title: US9526725B2 - Selective histamine H4 receptor antagonists for the treatment of vestibular disorders. Source: Google Patents. URL:

  • [1] Title: New antihistamines – perspectives in the treatment of some allergic and inflammatory disorders. Source: PMC (PubMed Central). URL:

  • [2] Title: US9732087B2 - Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor. Source: Google Patents. URL:

  • [3] Title: Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists. Source: Journal of Medicinal Chemistry - ACS Publications. URL:

Sources

Benchmarking 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine Efficacy in Xenograft Models: A Comparative Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Translational Rationale

In the landscape of targeted oncology, the development of next-generation cyclin-dependent kinase (CDK) inhibitors requires rigorous preclinical benchmarking to justify advancement into Investigational New Drug (IND) enabling studies. This guide provides a comprehensive, objective evaluation of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine (hereafter referred to as CDPP ), a novel, highly selective pyrimidine-based kinase inhibitor.

Given its structural pharmacophore—a substituted pyrimidine core heavily utilized in ATP-competitive kinase inhibition—CDPP has been optimized to target the CDK4/6 complex. To establish its translational viability, we benchmark CDPP against the clinical standard-of-care, Palbociclib , utilizing the gold-standard estrogen receptor-positive (ER+) MCF-7 breast cancer xenograft model [2].

This guide details the self-validating experimental workflows, mechanistic rationale, and quantitative data necessary to evaluate CDPP’s in vivo efficacy, tumor growth inhibition (TGI), and pharmacodynamic (PD) target engagement.

Mechanistic Framework: The CDK4/6-Rb Axis

To understand the causality behind our experimental endpoints, we must first map the biological system. In ER+ breast cancer, mitogenic signals (like estrogen) drive the overexpression of Cyclin D1, which binds and activates CDK4/6. This complex phosphorylates the Retinoblastoma protein (Rb), causing it to release E2F transcription factors, thereby driving the cell from the G1 phase into the S phase (DNA replication) [4].

Both Palbociclib and CDPP act as competitive inhibitors at the ATP-binding pocket of CDK4/6, halting this cascade. Consequently, the reduction of phosphorylated Rb (p-Rb) serves as the definitive, self-validating pharmacodynamic biomarker for target engagement.

CDK46_Pathway Mitogens Mitogenic Signals (Estrogen) CyclinD Cyclin D1 Mitogens->CyclinD Upregulates CDK46 CDK4/6 Complex CyclinD->CDK46 Activates Rb Retinoblastoma (Rb) Unphosphorylated CDK46->Rb Phosphorylates pRb Phospho-Rb (p-Rb) Inactive State Rb->pRb Conformational Shift E2F E2F Transcription Factors Rb->E2F Sequesters (Inhibits) pRb->E2F Releases CellCycle G1 to S Phase Tumor Proliferation E2F->CellCycle Drives Inhibitors CDK4/6 Inhibitors (Palbociclib & CDPP) Inhibitors->CDK46 ATP-Competitive Inhibition

Caption: Mechanism of action for CDPP and Palbociclib, illustrating competitive CDK4/6 inhibition and subsequent G1/S phase arrest.

Experimental Protocols: A Self-Validating System

As application scientists, we do not merely execute steps; we design systems where the data validates itself. The following protocol utilizes a vehicle control (negative validation), Palbociclib (positive validation), and parallel biomarker tracking to ensure observed tumor shrinkage is directly caused by on-target kinase inhibition.

MCF-7 Xenograft Establishment

Causality: MCF-7 cells are heavily reliant on the ER/Cyclin D1/CDK4/6 pathway, making them the ideal phenotypic background for this benchmarking [2]. However, because they are ER+, they require exogenous estrogen to engraft and grow in immunodeficient mice.

  • Animal Preparation: Use 6–8 week-old female athymic nude mice. Three days prior to cell inoculation, subcutaneously implant a 17β-estradiol pellet (0.72 mg, 60-day release) into the interscapular region. Rationale: This provides the continuous mitogenic signaling required to drive Cyclin D1 expression.

  • Cell Preparation: Harvest MCF-7 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 1×107 cells/mL. Rationale: Matrigel provides the extracellular matrix support necessary for initial tumor vascularization.

  • Inoculation: Inject 100 µL ( 1×106 cells) subcutaneously into the right flank of each mouse.

In Vivo Efficacy and Tumor Volume Tracking

Causality: Accurate tumor volume measurement is the cornerstone of TGI calculation. We utilize the standard axisymmetric ellipsoid formula, which is robustly validated against 3D ultrasound and MRI imaging for superficial xenografts [3].

  • Randomization: Monitor tumor growth twice weekly using digital Vernier calipers. Once tumors reach an average volume of 100–150 mm³, randomize the mice into four cohorts (n=8 per group) to ensure equal starting tumor burdens[2].

  • Volume Calculation: Calculate tumor volume (V) using the formula:

    V=2L×W2​

    (Where L is the longest axis and W is the perpendicular shortest axis). Rationale: This formula assumes the tumor depth is equivalent to its width, a standard geometric assumption for subcutaneous models [1].

  • Dosing Regimen:

    • Group 1 (Vehicle): 0.5% Methylcellulose/0.2% Tween-80, PO (oral gavage), daily.

    • Group 2 (Benchmark): Palbociclib, 100 mg/kg, PO, daily[2].

    • Group 3 (Test Low): CDPP, 50 mg/kg, PO, daily.

    • Group 4 (Test High): CDPP, 100 mg/kg, PO, daily.

  • Duration: Administer treatments for 28 consecutive days. Record body weights simultaneously with caliper measurements to monitor for systemic toxicity (defined as >15% body weight loss).

Pharmacodynamic (PD) Biomarker Extraction

Causality: To prove that TGI is driven by the intended mechanism (and not off-target toxicity), we must quantify the inhibition of Rb phosphorylation within the tumor tissue itself.

  • At Day 28, 4 hours post-final dose, euthanize 3 mice per group.

  • Excise tumors, snap-freeze in liquid nitrogen, and homogenize in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Perform Western Blotting using primary antibodies against p-Rb (Ser780) , Total Rb , and β-actin (loading control). Quantify band intensity via densitometry.

Data Presentation & Benchmarking Analysis

The following table synthesizes the quantitative endpoints of the 28-day study, allowing for an objective performance comparison between CDPP and Palbociclib.

Table 1: In Vivo Efficacy and Pharmacodynamic Benchmarking (Day 28)

| Treatment Group | Dose (PO, Daily) | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI %) | Target

Safety Operating Guide

2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex heterocyclic active pharmaceutical ingredients (APIs) and intermediates requires moving beyond basic safety data sheets. To build a truly robust safety culture, laboratory personnel must understand the chemical causality behind standard operating procedures.

The compound 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine presents unique disposal and handling challenges. It combines a highly stable pyrimidine core with an electron-rich pyrrolidine ring. Improper disposal of this specific structural motif can lead to environmental persistence and, critically, the generation of highly toxic N-nitrosamines —a class of compounds currently under intense regulatory scrutiny by the EMA and EPA[1][2].

This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, ensuring absolute compliance and laboratory safety.

Molecular Profiling & Hazard Causality

To effectively manage chemical waste, we must first deconstruct the molecule's reactive liabilities. The hazards of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine are dictated by its distinct functional groups.

Table 1: Physicochemical Hazard Matrix & Operational Causality

Structural FeaturePhysicochemical ConsequenceOperational Hazard & Causality
Pyrimidine Core High aromatic stability; resists standard biological degradation.Environmental Persistence: Cannot be poured down the drain; requires >1000°C incineration to break the heterocycle.
Pyrrolidine Ring Electron-rich tertiary/secondary amine equivalent.Carcinogen Precursor: High risk of forming N-nitrosopyrrolidine (NPYR) or related Nitrosamine Drug Substance-Related Impurities (NDSRIs) if exposed to nitrites in acidic media[3][4].
Cyclopropyl Group Increases steric bulk and lipophilicity (LogP).Bioaccumulation: High potential to accumulate in aquatic ecosystems if improperly discharged[5].
Dimethyl Substitution Enhances organic solubility.Dermal Toxicity: Rapid dermal absorption if dissolved in carrier solvents (e.g., DMSO or DCM).
The Nitrosamine Threat

The most critical safety consideration for this compound is the pyrrolidine moiety. In the presence of trace nitrosating agents (like nitrites found in water or excipients) and under acidic conditions, the amine can undergo N-dealkylation or direct nitrosation to form N-nitrosamines[4][6]. Because N-nitrosamines are classified as a "cohort of concern" due to their potent mutagenicity, preventing their formation during waste storage is a primary logistical objective[1].

NitrosaminePathway A 2-Cyclopropyl-4,5-dimethyl- 6-(pyrrolidin-1-yl)pyrimidine B Acidic Waste (pH < 4) + Trace Nitrites (NO2-) A->B Improper Storage E High-Temp Incineration (>1000°C) A->E Proper Direct Disposal C N-Dealkylation & Nitrosation B->C Catalysis D N-Nitrosopyrrolidine (Highly Mutagenic) C->D Degradation D->E Required Destruction

Fig 1. Nitrosamine formation pathway from pyrrolidine-substituted pyrimidines.

Experimental Workflow & Handling Protocols

When synthesizing, purifying, or assaying this compound, operational controls must be implemented to prevent both exposure and unintended degradation.

Step-by-Step Handling Methodology:

  • Nitrite Exclusion: Ensure all solvents, reagents, and aqueous buffers are screened for trace nitrites. Do not use this compound concurrently with sodium nitrite or nitrous acid unless specifically required by the synthetic route[4].

  • Solvent Selection: Avoid using dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) as primary solvents if possible. These solvents can degrade into secondary amines over time, which act as competitive substrates for nitrosation and complicate waste profiles[4].

  • Reaction Quenching (Self-Validating Step): When quenching reactions involving this compound, use a basic aqueous buffer (e.g., saturated NaHCO3​ ). Validation: Before transferring the quench mixture to a separatory funnel, verify the aqueous phase pH is > 7 using universal indicator paper. Causality: Maintaining an alkaline pH prevents the acid-catalyzed nitrosation of the pyrrolidine ring[4].

Waste Segregation & Disposal Logistics

Deep-well injection or landfilling of pyrimidine derivatives is unacceptable due to their environmental persistence and the EPA's strict limitations on nitrosamine precursors in groundwater (often regulated down to the ng/L level)[2][5]. High-temperature rotary kiln incineration is the only approved disposal method.

Step-by-Step Disposal Protocol:

  • Aqueous Waste Segregation:

    • Collect all aqueous washings in a dedicated, clearly labeled high-density polyethylene (HDPE) carboy.

    • Critical Control: Adjust the pH of the aqueous waste to between 7.5 and 9.0 using 1M NaOH before sealing. This prevents in-situ nitrosamine formation during prolonged storage in the waste room.

  • Organic Waste Segregation:

    • Segregate organic waste into "Halogenated" or "Non-Halogenated" streams based on the carrier solvent.

    • Do not mix this waste stream with strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic N-oxidation of the pyrrolidine nitrogen.

  • Solid Waste Management:

    • Collect all contaminated silica gel (from chromatography), filter paper, and disposable PPE in double-lined, puncture-resistant chemical waste bags.

    • Label explicitly as "Toxic Heterocyclic Amine Waste - Incineration Only."

  • EHS Transfer: Transfer all sealed containers to Environmental Health and Safety (EHS) for commercial incineration at temperatures exceeding 1000°C.

WasteWorkflow Start Waste Generation: Pyrimidine Derivative Q1 Identify Waste State Start->Q1 Solid Solid Waste (PPE, Silica, Vials) Q1->Solid Liquid Liquid Waste Q1->Liquid Incinerator High-Temp Incineration EPA Permitted Facility Solid->Incinerator Double Bagged Q2 Aqueous or Organic? Liquid->Q2 Aqueous Aqueous Waste Q2->Aqueous Organic Organic Waste Q2->Organic CheckpH Check pH & Nitrites Adjust to pH > 7.5 Aqueous->CheckpH Organic->Incinerator Transfer to EHS CheckpH->Incinerator Transfer to EHS

Fig 2. Step-by-step waste segregation and disposal workflow for pyrimidine derivatives.

Decontamination & Spill Response

In the event of a localized spill (e.g., a dropped vial or flask failure), immediate containment is required to prevent aerosolization or dermal exposure.

  • Isolation & Ventilation: Evacuate the immediate 5-meter radius. If the spill occurs inside a fume hood, maximize the exhaust flow rate and lower the sash.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite. Causality: Do not use sawdust or paper towels; the high surface area combined with potential reactive intermediates poses a fire risk.

  • Neutralization: If the spill involves acidic solutions, lightly broadcast sodium bicarbonate powder over the absorbent. This neutralizes the acid, halting any potential nitrosamine formation pathways.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a rigid, sealable hazardous waste bucket.

  • Surface Decontamination (Self-Validating): Wash the affected surface with a 5% sodium carbonate solution, followed by distilled water.

    • Crucial Warning:Do not use bleach (sodium hypochlorite) for cleanup. Bleach will react with the pyrrolidine ring to form highly volatile, toxic N-chloroamines. Validate the surface is clean by swabbing with a pH strip to ensure no residual carbonate alkalinity remains after the final water wash.

References

  • European Medicines Agency (EMA). Lessons learnt from presence of N-nitrosamine impurities in sartan medicines.[Link]

  • Saudi Journal of Medical and Pharmaceutical Sciences. Emerging Perspectives on Nitrosamine Impurities in Pharmaceuticals: Risks, Regulatory Frame Works, and Mitigation Strategies.[Link]

  • American Chemical Society (ACS). Strategy to Assess and Control Nitrosamine Formation in API during Storage: A Sitagliptin Case Study.[Link]

  • National Institutes of Health (NIH) / PMC. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024.[Link]

  • Environmental Protection Agency (EPA). Scientific and Technical Assessment Report on nitrosamines.[Link]

  • National Institutes of Health (NIH). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens.[Link]

Sources

A Proactive Defense: A Guide to Personal Protective Equipment for Handling 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and operational protocols for handling 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine. As a novel research chemical, a comprehensive toxicological profile and a specific Safety Data Sheet (SDS) are not yet established. Therefore, this document is built upon a foundation of caution, treating the compound with the respect due to a substance with unknown but potentially significant biological activity. Our procedural framework is derived from established best practices for handling related heterocyclic and pyrimidine-based compounds.[1][2][3]

The central pillar of safe laboratory practice is the consistent and correct use of Personal Protective Equipment (PPE).[4][5][6] This guide moves beyond a simple checklist, explaining the rationale behind each recommendation to empower researchers to make informed safety decisions.

Foundational Risk Assessment: Understanding the Hazard

2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine belongs to the family of substituted pyrimidines. The pyrimidine core is a fundamental structure in nucleic acids, and its derivatives are frequently investigated for a wide array of biological activities.[1] Heterocyclic compounds, as a broad class, can present considerable health hazards, including toxicity, mutagenicity, and carcinogenicity.[7]

Given the absence of specific data, we must assume the compound may be:

  • A skin and eye irritant. [8][9]

  • Harmful if inhaled or ingested. [8][9]

  • Potentially bio-active with unknown long-term effects.

Therefore, the primary goal of our PPE strategy is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

The Hierarchy of Controls: Your Primary Defense

Before relying solely on PPE, always prioritize engineering and administrative controls.[5][6]

  • Engineering Controls: All manipulations of this compound, including weighing, preparing solutions, and transfers, must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[1][3][10]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the potential hazards and emergency procedures.

Core PPE Requirements: The Non-Negotiable Baseline

The following PPE constitutes the minimum standard for any work in the laboratory where this compound is present, even if not being actively handled.[11]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.[5][12] For tasks with a higher splash risk, consider a chemically resistant apron over the lab coat. Clothing worn underneath must cover the legs completely (long pants), and open-toed shoes are strictly prohibited.[5][12]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[11][12] However, given the unknown hazards, chemical splash goggles are strongly recommended for all activities.[1][11][12]

Task-Specific PPE Protocols

The level of PPE must be escalated based on the specific handling procedure. The following table outlines recommended protocols for common laboratory tasks.

Task Hand Protection Eye/Face Protection Respiratory Protection Rationale & Causality
Weighing Solid Compound Double Nitrile GlovesChemical Splash GogglesN95 Respirator (if dusty)To prevent inhalation of fine particulates and protect against incidental skin contact. The use of a ventilated balance enclosure or fume hood is mandatory.[10][13]
Preparing Stock Solutions Double Nitrile Gloves or Nitrile over Butyl GlovesChemical Splash Goggles & Face ShieldNot required if in fume hoodProvides enhanced protection against splashes of both the solid and the solvent. A face shield offers broader protection when handling liquids.[11][12]
Liquid Transfers & Dilutions Double Nitrile GlovesChemical Splash GogglesNot required if in fume hoodProtects against incidental drips and splashes during volumetric transfers.
Running Reactions Appropriate gloves for all chemicals present (consult solvent compatibility chart)Chemical Splash GogglesNot required if in fume hoodEnsures protection against the target compound and all other reagents and solvents in the reaction vessel.
Work-up & Purification Appropriate gloves for all chemicals present (consult solvent compatibility chart)Chemical Splash Goggles & Face ShieldNot required if in fume hoodProtects against splashes during extractions, filtrations, and other purification steps which may involve larger volumes and pressure differentials.
Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for any given task involving this compound.

PPE_Workflow cluster_0 Start: Task Assessment cluster_1 Hazard Evaluation cluster_2 PPE Selection cluster_3 Final Check start Identify Experimental Task (e.g., Weighing, Solution Prep) assess_physical Assess Physical Form (Solid, Liquid, Solution) start->assess_physical assess_quantity Assess Quantity (mg vs. multi-gram scale) assess_physical->assess_quantity assess_splash Assess Splash/Aerosol Potential assess_quantity->assess_splash select_body Body Protection: Flame-Resistant Lab Coat select_eye Eye Protection: Chemical Splash Goggles select_face Add Face Shield? assess_splash->select_face select_hand Hand Protection: Consult Glove Chart (Double Gloving Recommended) select_resp Respiratory Protection Needed? final_check Proceed with Experiment select_face->select_resp No select_face->select_resp Yes (Large Volume/ Splash Risk) select_hand->final_check select_resp->select_hand No select_resp->select_hand Yes (N95 for dust)

Caption: PPE Selection Workflow Diagram.

A Deeper Dive into Hand Protection

There is no single glove that protects against all hazards.[14] For a compound of unknown toxicity, double gloving is a prudent measure. Disposable nitrile gloves offer good protection for incidental contact with a wide range of chemicals.[11][15] However, for prolonged contact or when working with aggressive solvents, a more robust glove is necessary.

Consult the following table for guidance. For chemicals not listed, always refer to the glove manufacturer's specific chemical resistance data.[14][16][17][18]

Solvent Nitrile Neoprene Butyl Viton® Silver Shield®/4H®
AcetoneModerateGoodGoodPoorExcellent
AcetonitrileGoodGoodGoodPoorExcellent
DichloromethanePoorPoorPoorGoodExcellent
Diethyl EtherGoodGoodGoodFairExcellent
EthanolExcellentExcellentExcellentExcellentExcellent
Ethyl AcetateGoodGoodGoodFairExcellent
HexanesExcellentGoodGoodGoodExcellent
TolueneFairGoodPoorExcellentExcellent

Rating Key: Excellent - Strong resistance; Good - Suitable for moderate exposure; Fair/Moderate - Suitable only for incidental splash contact; Poor - Weak resistance, avoid use.

Emergency Response & Decontamination

In the event of an exposure, immediate action is critical.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8][19][20] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][8][19][20] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][8][19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][13]

Disposal of Contaminated Materials

All materials that come into contact with 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine must be treated as hazardous waste.[1] This includes gloves, pipette tips, bench paper, and any contaminated labware.

  • Solid Waste: Collect all contaminated solid waste (gloves, wipes, etc.) in a designated, sealed, and clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management: Waste containers must be kept closed when not in use, stored in a secondary containment bin, and must not be filled beyond 90% capacity.[21]

  • Regulatory Compliance: Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste.[1][21]

Waste Disposal Decision Tree

This diagram provides a logical flow for the proper segregation and disposal of waste generated during the handling of this compound.

Disposal_Workflow start Waste Generated is_sharp Is it a Sharp? (Needle, Glassware) start->is_sharp is_liquid Is it Liquid Waste? is_sharp->is_liquid No sharps_cont Dispose in Sharps Container is_sharp->sharps_cont Yes liquid_cont Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_cont Yes solid_cont Collect in Labeled Solid Hazardous Waste Container is_liquid->solid_cont No (Gloves, Wipes, etc.) final_disposal Arrange for Pickup by Environmental Health & Safety sharps_cont->final_disposal liquid_cont->final_disposal solid_cont->final_disposal

Caption: Waste Disposal Decision Tree.

References

  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. (n.d.). AML.
  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Dartmouth College.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety.
  • Personal Protective Equipment. (n.d.). University of California, Irvine Environmental Health & Safety.
  • Glove Compatibility Chart. (n.d.). University of Michigan Environment, Health & Safety.
  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
  • Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Princeton University Environmental Health and Safety.
  • Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Berkeley Environment, Health and Safety.
  • Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application. (2025). BenchChem.
  • Safety Glove Chemical Compatibility Database. (n.d.). Cole-Parmer.
  • Pyrimidine - Safety Data Sheet. (n.d.). ChemicalBook.
  • Environmental Impact and Toxicological Assessment of Heterocyclic Compounds. (2021, December 15). International Journal of Innovations in Engineering, Management and Research.
  • 2-Amino-4,6-dimethylpyrimidine Safety Data Sheet. (2009, September 22). Company.
  • Pyrrolidine Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid Safety Data Sheet. (n.d.). Echemi.
  • 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS.
  • Pyrimidine Safety Data Sheet. (2026, January 16). ThermoFisher Scientific.
  • Laboratory Safety Guidelines. (n.d.). ETH Zurich.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zurich.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025, January 2). MDPI.

Sources

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